molecular formula C10H24N6O6S B098229 Morpholine-4-carboxamidine hemisulfate CAS No. 17238-55-0

Morpholine-4-carboxamidine hemisulfate

Cat. No.: B098229
CAS No.: 17238-55-0
M. Wt: 356.4 g/mol
InChI Key: NJPXFDGHJDIRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboxamidine hemisulfate is a useful research compound. Its molecular formula is C10H24N6O6S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

morpholine-4-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXFDGHJDIRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-66-3 (Parent)
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60169268
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-55-0
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinecarboxamidine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(morpholine-4-carboximidamide); sulfuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical properties of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to a scarcity of publicly available experimental data for this specific salt, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, solubility, pKa, and spectroscopic identity. These methodologies are intended to equip researchers with the necessary framework to ascertain these properties in a laboratory setting.

Chemical Identity and Structure

This compound is an organic salt. The cationic component is morpholine-4-carboxamidine, which possesses a guanidinium-like functional group. The guanidinium group's positive charge is delocalized across the central carbon and three nitrogen atoms, contributing to its stability. The counter-ion is the hydrogen sulfate (HSO₄⁻) anion.

  • IUPAC Name: bis(morpholine-4-carboximidamide);sulfuric acid[1]

  • CAS Number: 17238-55-0[2]

  • Molecular Formula: C₁₀H₂₄N₆O₆S[2]

  • Molecular Weight: 356.4 g/mol [1][2]

Tabulated Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable.

PropertyValueSource / Remarks
Appearance Expected to be a solid.Based on its salt nature and information from chemical suppliers.
Melting Point Data not available.A generalized experimental protocol for determination is provided in Section 3.1.
Boiling Point Data not available.As a salt, it is expected to decompose at high temperatures rather than boil.
Solubility Expected to be soluble in water.[3]The presence of the charged guanidinium group and the sulfate counter-ion suggests aqueous solubility. Solubility in organic solvents is likely to be lower. A protocol for determination is in Section 3.2.
pKa Data not available.The guanidinium group is strongly basic, with the pKa of the conjugate acid typically being high. A protocol for determination is provided in Section 3.3.
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C.Information from chemical suppliers.[4]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, generalized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its formulation and application.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.

  • Procedure (Isothermal Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

    • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value will provide insight into the ionization state of the morpholine-4-carboxamidinium cation at different pH values.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Procedure:

    • The initial pH of the sample solution is recorded.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration is continued past the equivalence point.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point. For a guanidinium compound, which is a strong base, the pKa of the conjugate acid is being determined.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.

Reported Data for 4-Morpholine-carboxamidine (Free Base) in CD₃CN: [5]

  • ¹H NMR (500 MHz, CD₃CN):

    • δ 6.35 (s, 2H, -NH₂)

    • δ 5.50 (s, 1H, -NH)

    • δ 3.74–3.78 (m, 4H, –CH₂–)

    • δ 3.35–3.39 (m, 4H, –CH₂–)

  • ¹³C NMR (125 MHz, CD₃CN):

    • δ 160.8 (C=N)

    • δ 65.9 (–CH₂–)

    • δ 45.0 (–CH₂–)

Generalized Experimental Protocol for ¹H NMR of this compound:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The solution should be filtered if any solid particles are present.

  • Reference Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is added.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions for this compound:

  • N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and guanidinium N-H groups.

  • C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ from the guanidinium group.

  • C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

  • C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage.

  • S=O stretching: Strong absorptions characteristic of the sulfate group, typically in the 1000-1200 cm⁻¹ region.

Generalized Experimental Protocol for FT-IR (ATR or KBr Pellet):

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

  • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Visualizations

Logical Workflow for Physical Property Determination

G Workflow for Physical Property Determination of a Novel Compound cluster_synthesis Compound Acquisition cluster_initial Initial Characterization cluster_physical Physical Property Measurement cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis and Reporting synthesis Synthesis and Purification of this compound appearance Visual Inspection (Appearance, Color) synthesis->appearance purity Purity Assessment (e.g., HPLC, LC-MS) synthesis->purity melting_point Melting Point Determination purity->melting_point solubility Solubility Profiling purity->solubility pka pKa Measurement purity->pka nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr ftir FT-IR Spectroscopy purity->ftir ms Mass Spectrometry purity->ms analysis Data Interpretation and Analysis melting_point->analysis solubility->analysis pka->analysis nmr->analysis ftir->analysis ms->analysis report Technical Report Generation analysis->report

Caption: A logical workflow for the characterization of a new chemical entity.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a clear pathway for the experimental determination of its key characteristics. While direct experimental data remains sparse, the provided protocols offer a robust framework for researchers to generate this critical information, thereby facilitating its potential applications in drug development and other scientific endeavors. The guanidinium moiety suggests high water solubility and a strongly basic nature, which are important considerations for its handling and formulation. The detailed spectroscopic and physical property determination workflows provided herein are intended to be a valuable resource for the scientific community.

References

Morpholine-4-carboxamidine hemisulfate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, formula, and synthetic protocol for Morpholine-4-carboxamidine hemisulfate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological applications of this compound.

Chemical Structure and Formula

This compound is a salt consisting of two protonated morpholine-4-carboxamidine cations and one sulfate anion. The chemical structure and key identifiers are detailed below.

Chemical Structure:

The structure of the morpholine-4-carboxamidine cation features a morpholine ring attached to a guanidinium group. The positive charge is delocalized over the nitrogen atoms of the guanidinium group.

Chemical Structure of this compound

IdentifierValue
Molecular Formula C10H24N6O6S[1][2][3][4][5][]
Molecular Weight 356.4 g/mol [1][2][3][4][5][]
CAS Number 17238-55-0[1][2][3][4][5][]
IUPAC Name bis(morpholine-4-carboximidamide);sulfuric acid[1][5]
SMILES C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O[1][5]
Synonyms N-Formamidinomorpholine sulfate[2][3], 4-morpholinecarboxamidine,sulfate(2:1)[]

Experimental Protocols

Synthesis of 4-Morpholine-carboxamidinium sulfate[7][8]

This protocol describes the synthesis of the title compound, this compound, which is referred to as 4-Morpholine-carboxamidinium sulfate in the cited literature.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Acetonitrile

  • Water

Procedure:

  • One equivalent of O-methylisourea sulfate is heated with two equivalents of morpholine under reflux conditions.

  • The methanol formed during the reaction is distilled off.

  • The resulting precipitate, 4-Morpholine-carboxamidinium sulfate, is collected. The yield is reported to be nearly quantitative.

  • For purification, the crude product can be recrystallized from a saturated acetonitrile-water solution.

  • Slow evaporation of the solvent at ambient temperature yields colorless single crystals suitable for X-ray analysis.

Potential Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, compounds containing the morpholine-4-carboximidamide scaffold have been reported to induce apoptosis. One of the key pathways regulating apoptosis is the p53 signaling pathway. The following diagram illustrates a simplified overview of the p53-mediated apoptotic pathway, which could be a potential mechanism of action for this class of compounds.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Cascade stress DNA Damage, Oncogene Activation p53 p53 Activation (Phosphorylation) stress->p53 activates cell_cycle Cell Cycle Arrest (p21 activation) p53->cell_cycle dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis bax Bax Upregulation cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases cell_death Cell Death caspases->cell_death

Simplified p53-mediated apoptotic pathway.

Upon cellular stress, such as DNA damage, the p53 protein is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in cell death.[1][2][3][7][8]

Data Presentation

Currently, there is a lack of specific quantitative biological data for this compound in the public domain. Research into the biological activities of this specific compound is encouraged to populate such data tables in the future.

Conclusion

This technical guide provides foundational information on this compound, including its chemical structure, formula, and a detailed synthesis protocol. While the precise biological activity and mechanism of action for this specific hemisulfate salt require further investigation, the structural motif suggests potential involvement in pathways such as apoptosis. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to Morpholine-4-carboximidamide sulfate (2:1) (CAS No. 17238-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of Morpholine-4-carboximidamide sulfate (2:1), a chemical compound identified by the CAS number 17238-55-0. This document collates available data on its physicochemical characteristics, hazard profile, and potential applications, with a focus on presenting information relevant to a scientific audience.

Chemical Identity and Physicochemical Properties

Morpholine-4-carboximidamide sulfate (2:1) is also known by several synonyms, including MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE and 4-Morpholinecarboximidamide, sulfate (2:1). Its chemical structure consists of two morpholine-4-carboximidamide molecules associated with one molecule of sulfuric acid.

Table 1: Physicochemical Properties of Morpholine-4-carboximidamide sulfate (2:1)

PropertyValueSource
CAS Number 17238-55-0Multiple Sources
Molecular Formula C₁₀H₂₄N₆O₆SPubChem[1]
Molecular Weight 356.40 g/mol PubChem[1]
Appearance Solid (presumed)General chemical information
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Storage Conditions Inert atmosphere, 2-8°CCommercial suppliers

Hazard Identification and Toxicological Profile

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates potential for harm if swallowed, in contact with skin, or inhaled.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Acute toxicity, dermalH312: Harmful in contact with skin
Acute toxicity, inhalationH332: Harmful if inhaled
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation

Source: Publicly available safety data sheets and chemical databases.

Toxicological Data:

Specific quantitative toxicological data, such as LD50 (median lethal dose) values, are not available in the reviewed literature. Therefore, caution is strongly advised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be strictly followed.

Potential Applications and Biological Activity

Limited information is available regarding the applications and biological activity of Morpholine-4-carboximidamide sulfate (2:1). However, existing literature and patents suggest potential utility in the following areas:

  • Heparan Sulfate Biosynthesis Inhibition: A patent application indicates that morpholine-4-carboximidamide derivatives can act as inhibitors of heparan sulfate biosynthesis. This suggests a potential role in research related to cancer, inflammation, and other diseases where heparan sulfate proteoglycans are implicated.

  • Carbon Dioxide Absorption: One study mentions the use of 4-Morpholine-carboxamidine in research related to CO₂ absorption, indicating potential applications in materials science or chemical engineering.

At present, there is no publicly available information detailing specific signaling pathways in which this compound is involved.

Experimental Protocols

Detailed experimental protocols for the use of Morpholine-4-carboximidamide sulfate (2:1) are scarce. However, a general synthetic procedure can be inferred from the chemical literature.

Synthesis of 4-Morpholine-carboxamidine

A two-step synthesis has been described for the free base, 4-Morpholine-carboxamidine. The sulfate salt (CAS 17238-55-0) is an intermediate in this process.

Workflow for the Synthesis of 4-Morpholine-carboxamidine

G Synthesis Workflow A O-methylisourea sulfate + 2 eq. Morpholine B Reflux A->B Reaction C 4-Morpholine-carboxamidinium sulfate (CAS 17238-55-0) B->C Formation of sulfate salt D Deprotonation with strong base (e.g., NaOH) C->D Isolation and treatment E 4-Morpholine-carboxamidine (free base) D->E Final product

Caption: General workflow for the synthesis of 4-Morpholine-carboxamidine.

Disclaimer: This is a generalized representation. For detailed experimental conditions, including reaction times, temperatures, and purification methods, it is crucial to consult the primary scientific literature.

Summary and Future Directions

Morpholine-4-carboximidamide sulfate (2:1) is a chemical with identified hazards and potential, yet underexplored, biological activities. The lack of comprehensive physicochemical and toxicological data necessitates a cautious approach in its handling and application.

Future research should focus on:

  • Determination of key physicochemical properties: Experimental validation of melting point, boiling point, and solubility in various solvents is essential for its practical application.

  • Comprehensive toxicological assessment: In-depth studies to determine LD50 values and other toxicological endpoints are required for a complete safety profile.

  • Elucidation of biological mechanisms: Further investigation into its role as a heparan sulfate biosynthesis inhibitor and its impact on cellular signaling pathways will be critical to understanding its therapeutic potential.

This guide serves as a foundational resource for professionals working with or interested in CAS number 17238-55-0. As new research emerges, this document will require updating to reflect the evolving understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carboxamidine Hemisulfate, a guanidine derivative of morpholine. The document details the established synthetic pathway, experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established two-step process. The first step involves the reaction of O-methylisourea sulfate with morpholine to yield 4-morpholine-carboxamidinium sulfate, which is the hemisulfate salt of the target compound. This intermediate can then be deprotonated using a strong base to form the free base, Morpholine-4-carboxamidine.[1] For the purpose of this guide, the focus is on the synthesis and isolation of the hemisulfate salt.

The overall reaction is as follows:

The molecular formula for this compound is C₁₀H₂₄N₆O₆S, which corresponds to a 2:1 ratio of the morpholine-4-carboxamidine cation and the sulfate anion.[2][3] The IUPAC name for this compound is bis(morpholine-4-carboximidamide);sulfuric acid.[2]

Experimental Protocol

The following experimental protocol is based on established synthetic methods.[1]

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Anhydrous solvent (e.g., a higher boiling point ether or a non-reactive hydrocarbon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine in a suitable anhydrous solvent.

  • Reaction: Heat the mixture to reflux. The reaction will produce methanol as a byproduct.

  • Product Precipitation: The methanol formed during the reaction is removed by distillation. As the methanol is distilled off, the desired product, this compound, will precipitate out of the solution.

  • Isolation: After cooling the reaction mixture, the precipitated solid is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a suitable solvent (e.g., cold diethyl ether or another non-polar solvent) to remove any unreacted morpholine or other impurities. The purified product is then dried under vacuum.

Yield:

The reaction is reported to proceed in nearly quantitative yield for the precipitation of the sulfate salt.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Stoichiometry 1 eq. O-methylisourea sulfate : 2 eq. Morpholine[1]
Yield Nearly quantitative[1]
Molecular Formula C₁₀H₂₄N₆O₆S[2][3][]
Molecular Weight 356.40 g/mol [3]
Purity (Commercial) 97%[2]

Visualization of Synthesis Pathway

The following diagrams illustrate the synthesis pathway and the logical relationship of the components.

Synthesis_Pathway reagent1 O-Methylisourea Sulfate intermediate This compound (Precipitate) reagent1->intermediate Reflux reagent2 Morpholine (2 eq.) reagent2->intermediate byproduct Methanol (distilled off) intermediate->byproduct

Caption: Synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Combine Reagents Combine Reagents Reflux Reaction Reflux Reaction Combine Reagents->Reflux Reaction Distill Methanol Distill Methanol Reflux Reaction->Distill Methanol Cool Mixture Cool Mixture Distill Methanol->Cool Mixture Filter Precipitate Filter Precipitate Cool Mixture->Filter Precipitate Wash Solid Wash Solid Filter Precipitate->Wash Solid Dry Product Dry Product Wash Solid->Dry Product

Caption: Experimental Workflow for Synthesis.

Characterization Data

For the free base, the following NMR data has been reported:

  • ¹H NMR (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].

  • ¹³C NMR (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N).

Researchers synthesizing this compound are advised to perform their own characterization (e.g., NMR, IR, elemental analysis, melting point) to confirm the identity and purity of the synthesized salt.

Conclusion

The synthesis of this compound is a high-yield and straightforward process involving the reaction of O-methylisourea sulfate and morpholine. This technical guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided diagrams and tables offer a clear and concise summary of the synthesis pathway and associated data. It is recommended that appropriate analytical techniques be employed to verify the structure and purity of the final product.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and pharmacological profile of morpholine-4-carboxamidine hemisulfate. This document, therefore, presents a theoretical framework based on the well-documented activities of its core structural components: the morpholine ring and the carboxamidine (guanidine) group. The information herein is intended for researchers, scientists, and drug development professionals as a guide to potential areas of investigation.

Executive Summary

This compound is a chemical entity that combines two pharmacologically significant moieties: a morpholine ring and a carboxamidine functional group. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties, including enhanced blood-brain barrier permeability, and for its role in the structure of numerous CNS-active drugs.[1][2][3][4] The carboxamidine group, a derivative of guanidine, is a highly basic functional group present in a wide array of therapeutic agents and is known to interact with various biological targets through hydrogen bonding and electrostatic interactions.[5][6][7][8][9][10] This guide will explore the potential mechanisms of action of this compound by dissecting the known roles of these two key components.

Structural Components and Their Pharmacological Significance

The Morpholine Moiety

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its physicochemical properties.

  • Pharmacokinetic Modulation: The morpholine group often improves the aqueous solubility and metabolic stability of a compound. Its pKa is typically in the physiological range, which can be advantageous for drug absorption and distribution.[2][3][4]

  • Central Nervous System Activity: A vast number of CNS-active drugs incorporate the morpholine scaffold. This is attributed to its ability to improve a molecule's polarity and hydrogen bonding capacity, facilitating passage across the blood-brain barrier.[1][2][3][4] Morpholine derivatives have been investigated for their roles in treating neurodegenerative diseases, mood disorders, and pain.[1][3]

  • Enzyme Inhibition: The morpholine ring is a component of various enzyme inhibitors, including those targeting monoamine oxidase (MAO), acetylcholinesterase (AChE), and kinases.[1]

The Carboxamidine (Guanidine) Moiety

The carboxamidine group is a functional group with the formula R-N=C(NH2)-NR'R''. In morpholine-4-carboxamidine, it is a substituted guanidine. The guanidinium cation, formed by protonation of the guanidine group, is highly stabilized by resonance.

  • Target Interactions: The planar, charge-delocalized guanidinium group can form strong, specific interactions with biological targets. These include bidentate hydrogen bonds with carboxylate groups (e.g., in aspartate or glutamate residues of proteins) and cation-π interactions with aromatic residues.[11]

  • Broad Biological Activity: Guanidine-containing compounds exhibit a wide range of biological activities, including:

    • Enzyme Inhibition: Inhibition of nitric oxide synthases (NOS), arginase, and protein disulfide isomerase.[5][7][12][13]

    • Ion Channel Modulation: Blockade of voltage-gated potassium channels.[14]

    • Receptor Antagonism: Antagonism at histamine and neuropeptide Y receptors.[15]

    • Antimicrobial and Anticancer Properties. [7][10]

Hypothetical Mechanisms of Action for this compound

Based on the functionalities of its constituent parts, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for future experimental investigation.

As a Neuromodulatory Agent

Given the prevalence of the morpholine scaffold in CNS drugs, a primary hypothesis is that this compound acts within the central nervous system. The carboxamidine group could serve as a mimic of the guanidino group of arginine, a key amino acid in many biological processes.

Potential Targets:

  • N-methyl-D-aspartate (NMDA) Receptors: The guanidino group is known to interact with NMDA receptors.

  • Monoamine Oxidase (MAO): As many morpholine derivatives are MAO inhibitors, this is a plausible target.

  • Sigma Receptors: These are known to be modulated by various synthetic amines.

Below is a hypothetical signaling pathway illustrating potential neuromodulatory effects.

Neuromodulatory_Pathway cluster_0 Potential CNS Effects Compound Morpholine-4-carboxamidine Hemisulfate NMDAR NMDA Receptor Compound->NMDAR Modulation MAO Monoamine Oxidase Compound->MAO Inhibition SigmaR Sigma Receptor Compound->SigmaR Binding Neurotransmission Altered Neurotransmission NMDAR->Neurotransmission MAO->Neurotransmission Neuroprotection Neuroprotective Effects SigmaR->Neuroprotection

Hypothetical CNS signaling pathways for this compound.

As an Enzyme Inhibitor

The carboxamidine group is a strong candidate for interaction with the active sites of various enzymes, particularly those that bind arginine or other charged substrates.

Potential Enzyme Targets:

  • Nitric Oxide Synthase (NOS): Many guanidine-containing compounds are known NOS inhibitors.

  • Arginase: This enzyme metabolizes arginine, and its inhibition can have therapeutic effects in various diseases.[12]

  • Protein Arginine Deiminases (PADs): These enzymes convert arginine residues to citrulline, and their dysregulation is implicated in autoimmune diseases.

Proposed Experimental Protocols

To investigate the hypothetical mechanisms of action, a structured experimental approach is necessary.

In Vitro Target Screening

A broad panel of in vitro assays should be the first step to identify potential biological targets.

Methodology:

  • Receptor Binding Assays: A comprehensive screen against a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, glutamatergic, sigma) should be performed using radioligand binding assays.

  • Enzyme Inhibition Assays: The compound should be tested for inhibitory activity against a panel of enzymes, including NOS isoforms, arginase, MAOs, and PADs. IC50 values should be determined.

  • Ion Channel Electrophysiology: Patch-clamp electrophysiology on cells expressing various ion channels (e.g., voltage-gated potassium, sodium, and calcium channels) can determine if the compound has modulatory effects.

The following diagram illustrates a potential experimental workflow for target identification.

Experimental_Workflow Start Morpholine-4-carboxamidine Hemisulfate Receptor_Screen Receptor Binding Assays (Radioligand) Start->Receptor_Screen Enzyme_Screen Enzyme Inhibition Assays (IC50 Determination) Start->Enzyme_Screen Ion_Channel_Screen Ion Channel Electrophysiology (Patch Clamp) Start->Ion_Channel_Screen Hit_Identification Hit Identification & Prioritization Receptor_Screen->Hit_Identification Enzyme_Screen->Hit_Identification Ion_Channel_Screen->Hit_Identification Cell_Based_Assays Cell-Based Functional Assays Hit_Identification->Cell_Based_Assays Mechanism_Elucidation Mechanism of Action Elucidation Cell_Based_Assays->Mechanism_Elucidation

Proposed experimental workflow for target identification and validation.

Cell-Based Functional Assays

Following the identification of potential targets, cell-based assays are crucial to confirm the functional effects of the compound.

Example Protocol for NOS Inhibition:

  • Cell Culture: Use a cell line that expresses the NOS isoform of interest (e.g., endothelial cells for eNOS, macrophages for iNOS).

  • Stimulation: Stimulate the cells to produce nitric oxide (NO) (e.g., with cytokines for iNOS, or with a calcium ionophore for eNOS).

  • Treatment: Treat the cells with varying concentrations of this compound.

  • NO Measurement: Quantify the amount of NO produced using a Griess assay or a fluorescent NO probe.

  • Data Analysis: Calculate the EC50 value for the inhibition of NO production.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is a template for how quantitative data for this compound could be presented once generated.

Assay Type Target Metric Value (M) Notes
Enzyme InhibitioniNOSIC50TBD
Arginase-1IC50TBD
MAO-AIC50TBD
Receptor BindingSigma-1KiTBD
NMDAKiTBD
Ion ChannelhERGIC50TBDFor off-target effects

Conclusion and Future Directions

This compound is a compound of interest due to the established pharmacological importance of its constituent morpholine and carboxamidine moieties. While its specific mechanism of action remains to be elucidated, the theoretical framework presented in this guide suggests promising avenues of investigation, particularly in the areas of neuromodulation and enzyme inhibition. A systematic approach, beginning with broad in vitro screening followed by targeted cell-based functional assays, will be essential to unravel the therapeutic potential of this molecule. The logical relationships for this research path are outlined below.

Research_Logic Compound_Structure Structural Analysis: Morpholine + Carboxamidine Hypothesis_Generation Hypothesis Generation: CNS & Enzyme Targets Compound_Structure->Hypothesis_Generation In_Vitro_Screening In Vitro Screening (Binding & Inhibition) Hypothesis_Generation->In_Vitro_Screening Target_Validation Target Validation (Cell-based Assays) In_Vitro_Screening->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Studies

Logical progression for the research and development of this compound.

References

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key applications of morpholine derivatives in medicinal chemistry, with a focus on their roles in oncology, infectious diseases, and neurology.

Anticancer Applications: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation. A primary focus has been the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.

The PI3K/Akt/mTOR Signaling Pathway and Morpholine-Based Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing molecules have been developed as potent inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->PI3K Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the morpholine-containing drug Gefitinib.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a morpholine ring that enhances its pharmacokinetic properties. By inhibiting EGFR, Gefitinib effectively blocks the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cancer cell proliferation and survival[1][2].

Quantitative Data: In Vitro Anticancer Activity of Morpholine Derivatives

The cytotoxic potential of various morpholine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the efficacy of these compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Morpholine-Substituted Quinazolines
AK-3A549 (Lung)10.38 ± 0.27[3]
MCF-7 (Breast)6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10A549 (Lung)8.55 ± 0.67[3][4]
MCF-7 (Breast)3.15 ± 0.23[3][4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3][4]
Other Quinazoline Derivatives
Compound 13SH-SY5Y13.1[5]
Compound 26A54924.1[5]
SH-SY5Y14.8[5]
Compound 101MCF-70.34[6]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat cells with various concentrations of morpholine derivative incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 dissolve Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->dissolve read Measure absorbance at ~570 nm using a microplate reader dissolve->read analyze Calculate cell viability and determine IC50 value read->analyze end End analyze->end

Figure 2: A generalized workflow for determining the in vitro anticancer activity of morpholine derivatives using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial and Antifungal Applications

The morpholine scaffold is a key component in several clinically important antimicrobial and antifungal agents. These compounds often exhibit improved efficacy and pharmacokinetic profiles due to the presence of the morpholine ring.

Linezolid: A Morpholine-Containing Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class and is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety in linezolid is crucial for its activity and pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex[1][2][7]. This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors[8].

Linezolid_Mechanism Mechanism of Action of Linezolid Ribosome Bacterial Ribosome InitiationComplex 70S Initiation Complex Ribosome->InitiationComplex Forms sub50S 50S Subunit sub50S->Ribosome sub30S 30S Subunit sub30S->Ribosome mRNA mRNA mRNA->Ribosome fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Initiates Linezolid Linezolid (Morpholine Derivative) Linezolid->sub50S Binds to 23S rRNA Linezolid->InitiationComplex Prevents Formation

Figure 3: Linezolid, a morpholine-containing antibiotic, inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Fenpropimorph: A Morpholine-Based Antifungal Agent

Fenpropimorph is a morpholine fungicide widely used in agriculture. It belongs to the class of ergosterol biosynthesis inhibitors.

Mechanism of Action: Fenpropimorph inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase (ERG24) and sterol Δ⁸→Δ⁷-isomerase (ERG2)[9]. Ergosterol is an essential component of the fungal cell membrane, and its depletion, along with the accumulation of toxic sterol intermediates, disrupts membrane integrity and leads to fungal cell death.

Quantitative Data: In Vitro Antimicrobial and Antifungal Activity of Morpholine Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
Ruthenium-based Morpholine Agents Staphylococcus aureus0.78 - 25[10][11]
Morpholine Derivatives with Alkyl Chains Methicillin-Resistant Staphylococcus aureus (MRSA)3.9[12]
Sila-Morpholine Analogues Candida albicans0.12 - 256[13]
Cryptococcus neoformans0.25 - 256[13]
Aspergillus niger0.5 - 256[13]
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of an antibacterial agent.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow start Start prepare_compound Prepare serial dilutions of morpholine derivative in broth start->prepare_compound dispense Dispense dilutions into a 96-well microtiter plate prepare_compound->dispense inoculate Inoculate each well with the bacterial suspension dispense->inoculate prepare_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine the MIC (lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Figure 4: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial morpholine derivatives using the broth microdilution method.

Detailed Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the morpholine derivative. Perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective and CNS Applications

Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the brain makes them attractive candidates for drug development in this area.

Inhibition of Cholinesterases and Monoamine Oxidases

In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine, leading to improved cognitive function. Similarly, the inhibition of monoamine oxidases (MAO-A and MAO-B) can increase the levels of monoamine neurotransmitters like dopamine and serotonin, which is beneficial in conditions such as Parkinson's disease and depression.

Aprepitant: A Morpholine-Containing NK1 Receptor Antagonist

Aprepitant is an antiemetic drug that contains a morpholine ring. It acts as a neurokinin-1 (NK1) receptor antagonist[7][8][14][15][16]. By blocking the binding of substance P to NK1 receptors in the brain, aprepitant effectively prevents chemotherapy-induced and postoperative nausea and vomiting[7][15].

Conclusion

The morpholine scaffold has proven to be an exceptionally versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical and pharmacokinetic properties have facilitated the development of a wide range of clinically successful drugs and promising drug candidates. The applications of morpholine derivatives in oncology, infectious diseases, and neurology highlight the significant impact of this simple heterocycle on modern drug discovery. As our understanding of disease biology deepens, the rational design of novel morpholine-based compounds will undoubtedly continue to yield innovative and effective therapies for a multitude of human ailments.

References

An In-depth Technical Guide to the Solubility of Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Morpholine-4-carboxamidine hemisulfate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the predicted solubility based on the physicochemical properties of its constituent parts—morpholine and carboxamidine—and outlines a detailed experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.

Introduction to this compound

This compound is an organic compound that incorporates a morpholine ring and a carboxamidine group, formulated as a hemisulfate salt. The morpholine moiety, a heterocyclic amine, generally confers good aqueous solubility and metabolic stability in drug candidates. The carboxamidine group, a derivative of guanidine, is strongly basic and exists as a protonated, highly polar cation under physiological conditions. The hemisulfate salt form further enhances its polarity. These structural features are key determinants of its solubility profile.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the highly polar nature of this compound suggests a strong affinity for polar solvents. The presence of multiple hydrogen bond donors and acceptors in its structure facilitates interaction with protic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents due to the compound's ability to form strong hydrogen bonds and ion-dipole interactions. The hemisulfate salt form will readily dissociate in water, contributing to its solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their high polarity can effectively solvate the cation and anion of the salt.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is predicted in non-polar solvents due to the large disparity in polarity between the solute and the solvent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available. The following table is provided as a template for researchers to populate with experimentally determined values. The anticipated trend is high solubility in polar solvents, decreasing significantly in non-polar solvents.

SolventSolvent TypePredicted Solubility (at 25°C)Experimentally Determined Solubility (mg/mL)
WaterPolar ProticVery HighData to be determined
MethanolPolar ProticHighData to be determined
EthanolPolar ProticModerate to HighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
N,N-Dimethylformamide (DMF)Polar AproticModerate to HighData to be determined
AcetonePolar AproticLow to ModerateData to be determined
Dichloromethane (DCM)Non-PolarVery LowData to be determined
TolueneNon-PolarInsolubleData to be determined
HexaneNon-PolarInsolubleData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, adapted from standard laboratory practices such as the shake-flask method.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow Diagram

experimental_workflow start Start: Prepare Materials weigh Weigh excess compound into vials start->weigh add_solvent Add a known volume of each solvent to vials weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to sediment undissolved solid equilibrate->centrifuge filter Filter supernatant using a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate to a known concentration filter->dilute analyze Analyze by HPLC or UV-Vis spectroscopy dilute->analyze calculate Calculate solubility from the standard curve analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Analyze the standard solutions using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further sediment the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve.

    • Analyze the diluted samples using the same analytical method as for the standard solutions.

  • Data Analysis and Reporting:

    • Determine the concentration of the diluted samples from the standard curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to consider. However, the logical relationship between the physicochemical properties of the compound and its solubility can be visualized.

logical_relationship compound Morpholine-4-carboxamidine Hemisulfate morpholine Morpholine Ring (Polar, H-bond acceptor) compound->morpholine carboxamidine Carboxamidine Group (Highly Polar, Basic, H-bond donor/acceptor) compound->carboxamidine sulfate Sulfate Anion (Highly Polar, Ionic) compound->sulfate properties Overall Physicochemical Properties: - High Polarity - Ionic Character - H-bonding Capacity morpholine->properties carboxamidine->properties sulfate->properties solubility Solubility Profile properties->solubility determines polar_solvents High Solubility in Polar Solvents (e.g., Water) solubility->polar_solvents leads to nonpolar_solvents Low Solubility in Non-Polar Solvents (e.g., Hexane) solubility->nonpolar_solvents leads to

Caption: Factors influencing the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong theoretical basis predicts high solubility in polar solvents and poor solubility in non-polar media. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. The resulting data will be invaluable for the formulation and development of new pharmaceutical products.

Morpholine-4-carboxamidine Hemisulfate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Morpholine-4-carboxamidine hemisulfate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. While specific proprietary stability data is not extensively available in public literature, this guide synthesizes established principles of stability for related chemical classes—namely guanidinium salts and morpholine derivatives—to provide a robust framework for handling and storage.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will minimize degradation and ensure the compound remains suitable for research and development purposes.

ParameterRecommended ConditionRationale & Additional Notes
Temperature 2°C to 8°C (Refrigerated) or Room Temperature (10°C to 25°C)Lower temperatures are generally preferred to slow down potential degradation reactions. If stored at room temperature, it should be in a controlled environment.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)The guanidine moiety can be susceptible to oxidative degradation. An inert atmosphere minimizes this risk.
Moisture Store in a desiccated environment. Keep container tightly closed.Guanidinium salts can be hygroscopic. Absorption of water can lead to hydrolysis and physical changes in the solid form.
Light Store in a dark place.While specific photostability data is limited, it is a standard precautionary measure to protect chemical compounds from potential light-induced degradation.

Stability Profile: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability study data. Based on the chemistry of its constituent functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The guanidinium group is susceptible to hydrolysis, particularly under basic pH conditions, which can lead to the formation of morpholine-4-carboxamide and subsequently morpholine and urea. In neutral to acidic conditions, the resonance-stabilized guanidinium cation is significantly more stable.[1]

  • Thermal Degradation: At elevated temperatures, guanidinium salts can undergo thermal decomposition. The specific decomposition products will depend on the temperature and atmospheric conditions. For guanidinium nitrate, decomposition can lead to the formation of gases like CO2 and N2O.

  • Oxidative Degradation: While the morpholine ring is generally stable, the presence of the amine and guanidine functionalities suggests a potential for oxidative degradation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods).

The following diagram illustrates the potential hydrolytic degradation pathway of Morpholine-4-carboxamidine.

G Potential Hydrolytic Degradation Pathway A Morpholine-4-carboxamidine B Morpholine-4-carboxamide A->B Hydrolysis (e.g., basic conditions) C Morpholine B->C Further Hydrolysis D Urea B->D Further Hydrolysis

Caption: Potential hydrolytic degradation of Morpholine-4-carboxamidine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experimental studies should be conducted. The following sections outline the methodologies for key stability-indicating experiments.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.

Objective: To develop and validate an HPLC method capable of separating Morpholine-4-carboxamidine from its potential degradation products and any process-related impurities.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for polar compounds like Morpholine-4-carboxamidine.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[1]

  • Detection: UV detection at a wavelength where the morpholine and/or guanidine moiety has significant absorbance (e.g., around 210-230 nm) should be employed.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[2][3] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

The following workflow diagram outlines the process of developing a stability-indicating HPLC method.

G Workflow for Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B G Analyze Stressed Samples B->G C Acid/Base Hydrolysis C->G D Oxidative Degradation D->G E Thermal Degradation E->G F Photodegradation F->G H Assess Peak Purity G->H I Validate Method (ICH Q2) H->I

Caption: HPLC method development workflow.

Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C)
Oxidation 3-30% H₂O₂, room temperature
Thermal Degradation Solid state, elevated temperature (e.g., 80°C)
Photodegradation Solid state and in solution, exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)
Hygroscopicity Assessment

Objective: To determine the tendency of this compound to absorb moisture from the atmosphere.

Methodology (Dynamic Vapor Sorption - DVS):

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) is placed in the DVS instrument.

  • Drying: The sample is dried under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH) and the change in mass is recorded at each step after equilibration. Following sorption, the RH is decreased in a similar stepwise manner to generate the desorption isotherm.

  • Data Analysis: The percentage change in mass at different RH levels is plotted to generate the sorption-desorption isotherm, which indicates the hygroscopicity of the compound.

Thermal Analysis

Objective: To evaluate the thermal stability and identify decomposition temperatures.

Methodology (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • TGA:

    • Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a TGA pan.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of significant weight loss indicates the decomposition temperature.

  • DSC:

    • Sample Preparation: A small amount of sample (2-5 mg) is sealed in a DSC pan.

    • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) alongside an empty reference pan.

    • Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Photostability Testing

Objective: To assess the stability of the compound upon exposure to light.

Methodology (ICH Q1B Guidelines):

  • Sample Preparation: Samples of the solid compound and, if necessary, in solution are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to protect it from light.

  • Light Exposure: The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[4]

  • Analysis: After exposure, the samples are analyzed using the validated stability-indicating HPLC method and compared to the dark control. Any significant degradation or change in physical properties is noted.

The logical flow for conducting a comprehensive stability assessment is depicted below.

G Logical Flow for Stability Assessment A Compound Procurement & Characterization B Develop & Validate Stability-Indicating HPLC Method A->B D Conduct Hygroscopicity Testing (DVS) A->D E Perform Thermal Analysis (TGA/DSC) A->E F Conduct Photostability Testing (ICH Q1B) A->F C Perform Forced Degradation Studies B->C G Long-Term & Accelerated Stability Studies B->G H Data Analysis & Stability Profile Establishment C->H D->H E->H F->H G->H

Caption: Stability assessment workflow.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a comprehensive understanding of its potential stability liabilities can be derived from the known chemistry of guanidinium salts and morpholine derivatives. For optimal stability, the compound should be stored under refrigerated or controlled room temperature conditions, in a desiccated environment, under an inert atmosphere, and protected from light. Rigorous stability testing, including the development of a stability-indicating HPLC method and conducting forced degradation, hygroscopicity, thermal, and photostability studies, is essential for ensuring the quality and reliability of this compound in research and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for undertaking such an assessment.

References

Morpholine-4-carboxamidine Hemisulfate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to the limited publicly available safety studies on this specific compound, this guide incorporates data from the parent compound, morpholine, and related guanidine derivatives to provide a thorough understanding of the potential hazards. All quantitative data is presented in structured tables for clarity, and generalized experimental protocols are provided for key safety assessments.

Physicochemical and Hazard Identification

This compound is a chemical intermediate with the molecular formula C10H24N6O6S and a molecular weight of 356.4 g/mol .[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

Identifier Value
Chemical Name This compound
CAS Number 17238-55-0
Molecular Formula C10H24N6O6S
Molecular Weight 356.4 g/mol [1][2]
Synonyms N-Formamidinomorpholine sulfate[2]
GHS Hazard Classification
Pictogram
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P362+P364, P501

Toxicological Data

Toxicological Endpoint Test Species Route Value
Acute Oral Toxicity (LD50) RatOral1900 mg/kg (for Morpholine)[3][4]
Acute Dermal Toxicity (LD50) RabbitDermal500 mg/kg (for Morpholine)[3][4]
Acute Inhalation Toxicity (LC50) RatInhalationData not available
Skin Corrosion/Irritation Data not availableDermalData not available
Serious Eye Damage/Irritation Data not availableOcularData not available

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are generalized protocols for assessing the types of hazards identified for this chemical class.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing test that uses a minimum number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dose Administration: A single dose of the test substance is administered by oral gavage.

  • Sequential Dosing: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity

This protocol assesses the toxicity of a substance applied to the skin.

  • Animal Preparation: A small area of the dorsal skin of the test animal (e.g., rabbit) is clipped free of fur.

  • Substance Application: A specified dose of the substance is applied uniformly to the prepared skin area and covered with a porous gauze dressing.

  • Exposure: The dressing is left in place for a 24-hour exposure period.

  • Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.

  • Endpoint: The LD50 is determined, along with observations of any skin irritation or corrosion.

In Vitro Cytotoxicity Assay

This protocol provides a preliminary assessment of toxicity at the cellular level.

  • Cell Culture: A suitable cell line (e.g., human lung fibroblasts) is cultured in appropriate media.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST assay) that detects metabolic activity.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and assessment of this compound.

Hazard_Communication_Workflow cluster_ID Identification cluster_Hazards Hazard Assessment cluster_Handling Safe Handling & Response ChemID Chemical Identification (Name, CAS No.) GHS GHS Classification (H & P Statements) ChemID->GHS PhysChem Physicochemical Properties (Formula, MW) ToxData Toxicological Data (LD50, Irritation) PhysChem->ToxData ToxData->GHS PPE Personal Protective Equipment (Gloves, Goggles) GHS->PPE FirstAid First Aid Measures GHS->FirstAid Spill Spill & Leak Procedures GHS->Spill

Hazard Communication Workflow for Chemical Safety.

Experimental_Safety_Protocol_Flow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting A Review Existing Safety Data B Identify Knowledge Gaps A->B Assess C Select Appropriate Toxicity Assays B->C Define D Conduct In Vitro Screening C->D Initiate E Perform In Vivo Studies (if necessary) D->E Proceed if justified F Analyze Data & Determine Endpoints D->F E->F G Update Safety Data Sheet F->G Report

Experimental Safety Assessment Workflow.

Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Disposal Procedures

  • Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the original SDS and follow all institutional safety guidelines when handling this chemical.

References

Morpholine-4-carboxamidine Hemisulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Morpholine-4-carboxamidine hemisulfate, a chemical compound of interest in pharmacological and biochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity and provides a broader context based on the well-established chemistry and biology of its constituent morpholine and guanidine moieties. The guide covers its chemical and physical properties, a putative synthesis protocol, and potential biological activities and signaling pathways, drawing parallels with related structures. This document aims to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is chemically identified by the IUPAC name bis(morpholine-4-carboximidamide);sulfuric acid.[1][2][] It is commercially available for research purposes and is noted for its stability under standard laboratory conditions.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name bis(morpholine-4-carboximidamide);sulfuric acid[1][2][]
CAS Number 17238-55-0[2][4]
Molecular Formula C₁₀H₂₄N₆O₆S[2][4]
Molecular Weight 356.40 g/mol [4]
Alternate Names N-Formamidinomorpholine sulfate[4]
SMILES C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O[2][]
InChI Key NJPXFDGHJDIRKX-UHFFFAOYSA-N[2][]

Synthesis and Characterization

Putative Synthesis Protocol

The synthesis likely involves a two-step process. The first step would be the formation of the morpholine-4-carboxamidine base, followed by salt formation with sulfuric acid to yield the hemisulfate salt.

Step 1: Synthesis of Morpholine-4-carboxamidine

A common method for the synthesis of N-substituted guanidines is the reaction of an amine with a guanylating agent. In this case, morpholine would be reacted with a suitable reagent such as cyanamide or O-methylisourea sulfate.

  • Reaction: Morpholine + Guanylating Agent → Morpholine-4-carboxamidine

Step 2: Formation of the Hemisulfate Salt

The resulting morpholine-4-carboxamidine base would then be treated with a stoichiometric amount of sulfuric acid (a 2:1 molar ratio of the base to sulfuric acid) in a suitable solvent to precipitate the hemisulfate salt.

  • Reaction: 2 * Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄

General Characterization Methods

The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: General Spectroscopic and Analytical Characterization Techniques

TechniquePurpose
¹H NMR To confirm the presence and connectivity of protons in the morpholine ring and the carboxamidine group.
¹³C NMR To identify the carbon skeleton of the molecule.
FT-IR To identify characteristic functional groups such as N-H, C-N, and S=O stretches.
Mass Spectrometry To determine the molecular weight and fragmentation pattern of the compound.
Elemental Analysis To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not extensively documented. However, the presence of the morpholine and guanidine functional groups suggests potential pharmacological activities, as these moieties are present in a wide range of bioactive molecules.[1][5][6][7][8]

The Role of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability.[6][8] Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][7]

The Significance of the Guanidine Group

The guanidinium group is a key feature in many natural and synthetic bioactive compounds.[1][5][9] It is highly basic and exists in its protonated form at physiological pH, allowing it to form strong ionic interactions with biological targets such as enzymes and receptors. Guanidine derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antihypertensive, and antidiabetic properties.[1][10] Guanidine itself can act on the nervous system by enhancing the release of acetylcholine.[11]

Postulated Signaling Pathway Involvement

Given the functionalities present, this compound could potentially interact with various signaling pathways. For instance, many kinase inhibitors incorporate a morpholine ring.[6] Guanidine derivatives have been shown to modulate the activity of ion channels and various enzymes.[1]

Below is a generalized workflow for screening the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Phenotypic Screening (e.g., Cell Viability, Cytotoxicity) A->C D Mechanism of Action Studies B->D C->D E Animal Model Selection D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy and Toxicity Studies E->G

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity.

A potential signaling pathway that could be investigated, based on the activities of other morpholine-containing compounds, is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Growth & Proliferation mtor->proliferation compound Morpholine-4-carboxamidine hemisulfate (Hypothetical) compound->pi3k potential inhibition

Figure 2. A hypothetical interaction of this compound with the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound presents an interesting scaffold for chemical and biological exploration due to the presence of both the morpholine and guanidine moieties. While specific experimental data on this compound is sparse, this guide provides a foundational understanding of its chemical nature and outlines potential avenues for future research based on the known properties of its constituent functional groups. Further investigation is warranted to elucidate its specific biological activities and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamidine hemisulfate is a guanidine derivative that holds potential as a versatile building block in organic synthesis, particularly in the construction of molecules with medicinal applications. The morpholine moiety is a privileged structure in drug discovery, known for improving the physicochemical and pharmacokinetic properties of compounds.[1][2][3] The guanidine group, a strong base and excellent hydrogen bond donor/acceptor, is also a key pharmacophore in numerous biologically active molecules.[4]

These application notes provide a guide to the potential uses of this compound in organic synthesis. As direct literature examples of its use as a reactant are limited, this document outlines the necessary initial conversion to its free base, 4-Morpholine-carboxamidine, followed by representative protocols for its reaction with various electrophiles. The provided protocols are based on established reactivity patterns of analogous N,N-disubstituted guanidines.

Physicochemical Data

PropertyValueReference
CAS Number17238-55-0[5]
Molecular FormulaC₁₀H₂₄N₆O₆S[5]
Molecular Weight356.40 g/mol [5]
AppearanceWhite to off-white solid[6]
SynonymN-Formamidinomorpholine sulfate[7]

Key Applications in Organic Synthesis

The primary utility of 4-Morpholine-carboxamidine, generated from its hemisulfate salt, is as a nucleophile to introduce the morpholinylguanidino moiety into a target molecule. This can be achieved through reactions with a variety of electrophilic partners.

1. Synthesis of Substituted Guanidines via Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield N-acyl-N',N'-morpholinylguanidines.

2. Synthesis of Substituted Guanidines via Alkylation: Alkylation with alkyl halides or other alkylating agents can introduce substituents onto the guanidine nitrogen atoms.[8][9]

3. Synthesis of Ureas and Related Compounds: Reaction with isocyanates and isothiocyanates can lead to the formation of corresponding urea and thiourea derivatives.[10]

Workflow for the Utilization of this compound

G cluster_0 Step 1: Liberation of the Free Base cluster_1 Step 2: Reaction with Electrophiles cluster_2 Step 3: Purification A Morpholine-4-carboxamidine hemisulfate C 4-Morpholine-carboxamidine (Free Base) A->C Deprotonation B Aqueous Base (e.g., NaOH) B->C E Substituted Guanidine Product C->E Nucleophilic Attack D Electrophile (e.g., R-COCl, R-X, R-NCO) D->E F Work-up and Purification E->F G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Guanidine 4-Morpholine-carboxamidine TS [Transition State] Guanidine->TS Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->TS Product Substituted Guanidine TS->Product

References

Protocol for guanidinylation reaction using Morpholine-4-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Guanidinylation of Primary Amines

Introduction

Guanidinylation, the introduction of a guanidinyl group onto a primary amine, is a critical transformation in medicinal chemistry and drug development. The resulting guanidinium group is protonated at physiological pH, enabling it to participate in key biological interactions. While a variety of reagents can be employed for this purpose, this document provides a detailed protocol for the guanidinylation of primary amines using the well-established and versatile reagent, 1H-pyrazole-1-carboxamidine hydrochloride.

Initial searches for a detailed protocol using Morpholine-4-carboxamidine hemisulfate did not yield specific experimental procedures in the reviewed scientific literature. Therefore, this application note provides a representative protocol using a functionally similar and well-documented reagent.

General Experimental Workflow

The overall workflow for the guanidinylation of a primary amine with 1H-pyrazole-1-carboxamidine hydrochloride is depicted below. The process involves the reaction of the amine with the guanidinylating agent in the presence of a base, followed by an aqueous workup and purification to yield the desired guanidine salt.

guanidinylation_workflow reagents Primary Amine 1H-Pyrazole-1-carboxamidine HCl Base (e.g., DIPEA) reaction Reaction in Solvent (e.g., DMF) Room Temperature reagents->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. Quench purification Purification (e.g., Recrystallization or Chromatography) workup->purification 3. Isolate Crude product Guanidine Salt (Product) purification->product 4. Purify reaction_mechanism cluster_0 Mechanism Amine R-NH₂ Reagent 1H-Pyrazole-1-carboxamidine Amine->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Product Guanidinium Ion Intermediate->Product Elimination Pyrazole Pyrazole Intermediate->Pyrazole Elimination

Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate for Primary Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of primary amines is a cornerstone of bioconjugation and medicinal chemistry, enabling the enhancement of molecular properties, the introduction of labels, and the synthesis of novel therapeutic agents. Guanidinylation, the conversion of a primary amine to a guanidinium group, is a particularly valuable transformation. The guanidinium group, present in the amino acid arginine, is protonated at physiological pH and can participate in crucial biological interactions such as hydrogen bonding and electrostatic interactions. This modification can significantly improve the binding affinity and biological activity of peptides, proteins, and small molecules.

Morpholine-4-carboxamidine hemisulfate is a stable and efficient reagent for the guanidinylation of primary amines. Its morpholine moiety can impart favorable physicochemical properties, such as improved aqueous solubility, to the modified molecule. This document provides detailed application notes and protocols for the use of this compound in the modification of primary amines, with a focus on its application in research and drug development.

Chemical Properties and Reaction Mechanism

Chemical Structure:

  • Name: this compound

  • CAS Number: 17238-55-0[1][2]

  • Molecular Formula: C₁₀H₂₄N₆O₆S[1][2]

  • Molecular Weight: 356.40 g/mol [2]

  • Synonyms: 4-morpholinecarboximidamide, sulfate (2:1); N-Formamidinomorpholine sulfate[2]

Reaction Mechanism:

The guanidinylation of a primary amine with this compound proceeds through a nucleophilic substitution reaction. The primary amine attacks the electrophilic carbon of the carboxamidine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of morpholine results in the formation of the guanidinium group on the target molecule. The reaction is typically carried out under basic conditions to ensure the primary amine is in its nucleophilic, unprotonated form.

Data Presentation: A Comparative Overview of Guanidinylation Reagents

While specific yield data for this compound is not extensively published, the following tables provide a comparative overview of the efficiency of other common guanidinylating reagents. This data can serve as a benchmark for expected yields when using this compound, which is expected to have comparable reactivity to other isourea-based reagents.

Table 1: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine [3]

Primary Amine SubstrateYield (%)
1,4-Butanediamine>95
BenzylamineQuantitative
PiperazineHigh Yield
AnilineHigh Yield
AminoglycosidesHigh Yield

Table 2: Guanidinylation Yields with HATU [3]

Amine SubstrateBaseYield (%)
4-FluoroanilineTEA82
4-NitroanilineKOtBu80
MorpholineTEA94
N-Boc-1,4-diaminobutaneTEA92
BenzamideKOtBu71

Table 3: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine [3]

Amine SubstrateReaction Time (h)Yield (%)
Benzylamine2490
Aniline4885
N-Boc-ethylenediamine2492

Experimental Protocols

Synthesis of this compound

For researchers interested in preparing the reagent in-house, a two-step synthesis has been described.[4]

Protocol 1: Synthesis of 4-Morpholine-carboxamidinium sulfate [4]

  • Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.

  • Distill off the methanol formed during the reaction.

  • The product, 4-morpholine-carboxamidinium sulfate, will precipitate in nearly quantitative yield.

Protocol 2: Synthesis of 4-Morpholine-carboxamidine (Free Base) [4]

  • Dissolve 15.0 g (42 mmol) of 4-morpholine-carboxamidinium sulfate in 50 ml of water.

  • Prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.

  • Under ice cooling, add the sodium hydroxide solution dropwise to the 4-morpholine-carboxamidinium sulfate solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the free base as a colorless solid (Yield: 94%).

General Protocol for Guanidinylation of a Primary Amine

This protocol provides a general starting point for the modification of primary amines using this compound. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Primary amine-containing substrate

  • This compound

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) or an appropriate organic solvent with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., flash chromatography, HPLC)

Procedure:

  • Dissolve the primary amine-containing substrate in the chosen buffer or solvent to a suitable concentration.

  • Add this compound to the reaction mixture. A molar excess of the reagent (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.

  • If using an organic solvent, add a base (e.g., 2-3 equivalents of triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 37-50 °C) for a period ranging from a few hours to overnight.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., by adding water or acidifying the solution).

  • Isolate the crude product by extraction or by removing the solvent under reduced pressure.

  • Purify the product using a suitable method such as flash column chromatography on silica gel or preparative HPLC.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol for Guanidinylation of Lysine Residues in Peptides

This protocol is specifically tailored for the modification of lysine side chains in peptides, a common application in proteomics and peptide-based drug discovery.[5][6]

Materials:

  • Peptide containing lysine residues

  • This compound

  • Guanidinylation buffer (e.g., 0.5 M sodium carbonate-bicarbonate buffer, pH 10.5-11.0)

  • Ammonium hydroxide (for pH adjustment)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

  • Acid for quenching (e.g., formic acid or trifluoroacetic acid)

  • Desalting column (e.g., C18 ZipTip)

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the lyophilized peptide in the guanidinylation buffer to a concentration of approximately 1-5 mg/mL.

  • Adjust the pH of the solution to 10.5-11.0 with ammonium hydroxide.

  • Add a 10 to 50-fold molar excess of this compound to the peptide solution.

  • Incubate the reaction mixture at 37-65 °C for 20-60 minutes. The optimal temperature and time will depend on the specific peptide sequence.

  • Stop the reaction by adding an acid (e.g., formic acid to a final concentration of 1%) to lower the pH.

  • Desalt the modified peptide using a C18 ZipTip or a similar desalting column according to the manufacturer's instructions.

  • Analyze the product by mass spectrometry to confirm the mass shift corresponding to the guanidinylation of lysine residues (conversion to homoarginine, a mass increase of 42.02 Da).

Visualizations

Reaction Mechanism

Caption: Reaction of a primary amine with Morpholine-4-carboxamidine.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dissolve Dissolve Primary Amine Substrate Add_Reagent Add Morpholine-4-carboxamidine Hemisulfate & Base Dissolve->Add_Reagent Stir Stir at RT or Heat Add_Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Isolate Crude Product Quench->Extract Purify Purify by Chromatography Extract->Purify Characterize Characterize by NMR/MS Purify->Characterize

Caption: General workflow for primary amine guanidinylation.

Logical Relationship of Guanidinylation in Drug Development

DrugDevelopment cluster_molecule Lead Molecule cluster_modification Chemical Modification cluster_properties Improved Properties cluster_goal Development Goal Lead Lead Compound (with Primary Amine) Guanidinylation Guanidinylation with Morpholine-4-carboxamidine Lead->Guanidinylation Binding Enhanced Binding Affinity Guanidinylation->Binding Solubility Increased Aqueous Solubility Guanidinylation->Solubility Activity Improved Biological Activity Guanidinylation->Activity Candidate Optimized Drug Candidate Binding->Candidate Solubility->Candidate Activity->Candidate

Caption: Role of guanidinylation in lead optimization.

References

Unveiling the Potential of Morpholine-4-carboxamidine Hemisulfate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Morpholine-4-carboxamidine hemisulfate is a chemical compound featuring a morpholine ring attached to a carboxamidine group. While specific, detailed applications and quantitative pharmacological data for the hemisulfate salt remain limited in publicly available scientific literature, the broader class of morpholine-containing compounds and molecules with carboxamidine moieties are of significant interest in drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This document aims to provide an overview of the potential applications of this compound based on the known activities of related compounds, along with generalized experimental protocols that can be adapted for its evaluation.

I. Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic areas:

  • Oncology: The morpholine ring is a key component in numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

  • Infectious Diseases: Morpholine derivatives have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents.[4]

  • Inflammatory Diseases: The carboxamidine group is present in molecules that can modulate inflammatory pathways, indicating a potential role in treating inflammatory conditions.

II. Postulated Mechanisms of Action

The therapeutic potential of this compound may be attributed to the following mechanisms:

  • Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes, particularly kinases, by interacting with their ATP-binding sites. The morpholine moiety can form crucial hydrogen bonds, while the carboxamidine group can engage in electrostatic interactions.

  • Receptor Modulation: It may bind to specific receptors, either as an agonist or antagonist, to modulate downstream signaling pathways.

  • Antimicrobial Activity: The compound might disrupt microbial cell membranes or inhibit essential microbial enzymes.

III. Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

A. Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase with compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction Initiate reaction with ATP and substrate Incubation->Reaction Termination Stop reaction Reaction->Termination Detection_Step Add detection reagent (e.g., ADP-Glo™) Termination->Detection_Step Measurement Measure signal (e.g., luminescence) Detection_Step->Measurement Analysis Calculate % inhibition and IC50 value Measurement->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 60 minutes) at room temperature.

  • Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Reading cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Add compound and inoculum to microplate wells Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal growth temperature Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection OD_Measurement Measure optical density (optional) Visual_Inspection->OD_Measurement MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) OD_Measurement->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Compound Preparation: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

IV. Data Presentation

While no specific quantitative data for this compound is currently available, the following table illustrates how such data for related morpholine derivatives could be presented.

Table 1: Hypothetical Pharmacological Data for Morpholine Derivatives

Compound IDTargetAssay TypeIC50 / MIC (µM)
Derivative API3KαKinase Inhibition0.05
Derivative BmTORKinase Inhibition0.12
Derivative CS. aureusAntimicrobial (MIC)8
Derivative DE. coliAntimicrobial (MIC)16

V. Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The biological activities and therapeutic potential of this compound have not been definitively established. Researchers should conduct their own comprehensive literature review and validation studies. All laboratory work should be performed in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Reactions Involving Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamidine hemisulfate is a guanidinylating reagent utilized in synthetic organic chemistry. The guanidinium group is a key structural motif in a multitude of natural products and pharmacologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions. The incorporation of a morpholine scaffold can also impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making this reagent a potentially valuable building block in drug discovery and development.

These application notes provide a detailed, representative protocol for the guanylation of primary and secondary amines using a morpholine-4-carboxamidine salt. The experimental conditions and data presented are based on established procedures for analogous and structurally similar guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and are intended to serve as a comprehensive guide for the use of this compound in the synthesis of substituted guanidines.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Guanylation of Various Amines

The following table summarizes typical reaction conditions and expected yields for the guanylation of a range of primary and secondary amines. The data is extrapolated from studies using analogous reagents and serves as a guideline for optimizing reactions with this compound.

EntryAmine SubstrateAmine TypeSolventBaseTemp. (°C)Time (h)Approx. Yield (%)
1BenzylaminePrimary, AliphaticDMFDIPEA251285-95
2AnilinePrimary, AromaticDMFDIPEA502460-75
34-MethoxyanilinePrimary, Aromatic (electron-rich)DMFDIPEA251870-85
44-NitroanilinePrimary, Aromatic (electron-poor)DMFDIPEA803640-55
5PyrrolidineSecondary, AliphaticAcetonitrileEt₃N25890-98
6DiisopropylamineSecondary, Aliphatic (hindered)DMFNone8048<10
7Glycine methyl esterAmino Acid EsterDMF/H₂ONaHCO₃251275-85

Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions. Optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for the Guanylation of a Primary Amine

This protocol details a representative method for the synthesis of a substituted guanidine from a primary amine using this compound.

Materials:

  • This compound

  • Primary amine of choice

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).

  • Solvent and Amine Addition: Add anhydrous DMF to the flask to dissolve the reagent (concentration typically 0.2-0.5 M). To this solution, add the primary amine (1.0 equivalent).

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat as required (see Table 1 for guidance). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 times).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine) to afford the pure guanidine product.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Guanylation reagents 1. Add Morpholine-4-carboxamidine hemisulfate and solvent to flask amine 2. Add primary or secondary amine reagents->amine base 3. Add base (e.g., DIPEA) amine->base reaction 4. Stir at specified temperature and time base->reaction workup 5. Aqueous workup: - Dilute with EtOAc - Wash with NaHCO₃ and Brine - Dry over Na₂SO₄ reaction->workup purify 6. Concentrate and purify by column chromatography workup->purify product Pure Substituted Guanidine purify->product G Conceptual Role of Guanidinium in Enzyme Inhibition cluster_inhibitor Guanidine-containing Inhibitor anionic_pocket Anionic Pocket (e.g., Asp, Glu) h_bond_acceptor H-bond Acceptor guanidinium Guanidinium Group (from Guanylation) guanidinium->anionic_pocket Ionic Interaction guanidinium->h_bond_acceptor Hydrogen Bonding scaffold Molecular Scaffold scaffold->guanidinium Attached via Synthesis

On-Resin Guanidinylation in Solid-Phase Peptide Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in molecular recognition, protein stability, and biological activity due to its ability to form strong hydrogen bonds and electrostatic interactions. The introduction of this group into peptides and peptidomimetics through a process called guanidinylation is a key strategy in drug discovery and development to enhance binding affinity, cell permeability, and enzymatic stability. While "Morpholine-4-carboxamidine hemisulfate" is not a commonly documented reagent for this purpose in solid-phase peptide synthesis (SPPS), a variety of other effective reagents are available. This document provides a comprehensive overview of on-resin guanidinylation, a critical post-synthetic modification technique.

This application note details the methodologies for the guanidinylation of primary amines on a solid support, presents a comparison of common guanidinylating reagents, and provides detailed experimental protocols for researchers in peptide chemistry and drug development.

Data Presentation: Comparison of Common Guanidinylating Reagents

The selection of a guanidinylating reagent is critical and depends on factors such as the reactivity of the amine, the desired protecting group strategy, and the overall synthetic scheme. The following table summarizes key quantitative data and characteristics of several common reagents used for on-resin guanidinylation.

Reagent NameStructureTypical Reaction ConditionsAdvantagesDisadvantages
1-H-Pyrazole-1-carboxamidine hydrochloride Not availableDIPEA, DMF, Room Temp, 12-24hCommercially available, good for primary amines.[1][2]Can be slow; may require a large excess of reagent.[2]
N,N'-Di-Boc-N''-triflylguanidine Not availableDIPEA or Et3N, CH2Cl2 or DMF, Room Temp, 2-18hHighly reactive, suitable for both primary and secondary amines, and even unreactive aromatic amines.[3][4] Orthogonally protected product.[3]Not as commercially available as other reagents; requires synthesis.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Not availableDMF, Room Temp, 4-24hStable and efficient for guanidinylating primary amines.[5]May exhibit self-condensation side reactions.[6]
S-Methylisothiourea derivatives (e.g., N,N'-Di-Boc-S-methylisothiourea) Not availableMercury (II) chloride, Et3N, DMF, Room TempEffective for the synthesis of protected guanidines.Use of toxic mercury salts is a significant drawback.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Not availableDIPEA, DMF, Room TempTypically used as a peptide coupling reagent, but can cause guanidinylation of the N-terminal amine as a side reaction.[7]This is an unintended side reaction and is generally not a controlled method for guanidinylation.[7]

Experimental Protocols

The following protocols provide a general framework for the on-resin guanidinylation of a peptide containing a primary amine, such as the ε-amino group of lysine or the side chain of ornithine.

General Workflow for On-Resin Guanidinylation

The overall process involves the standard steps of solid-phase peptide synthesis, followed by the specific steps for on-resin modification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Guanidinylation On-Resin Guanidinylation cluster_Final Final Steps Resin 1. Resin Swelling Coupling 2. First Amino Acid Coupling Resin->Coupling Deprotection 3. Fmoc Deprotection Coupling->Deprotection NextCoupling 4. Subsequent Amino Acid Couplings Deprotection->NextCoupling FinalDeprotection 5. Final Fmoc Deprotection NextCoupling->FinalDeprotection Repeat n-1 times SideChainDeprotection 6. Selective Side-Chain Deprotection (e.g., removal of Mtt, ivDde) FinalDeprotection->SideChainDeprotection GuanidinylationReaction 7. Guanidinylation Reaction SideChainDeprotection->GuanidinylationReaction Washing 8. Resin Washing GuanidinylationReaction->Washing Cleavage 9. Cleavage and Global Deprotection Washing->Cleavage Purification 10. Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating on-resin guanidinylation.

Detailed Protocol for Guanidinylation using 1-H-Pyrazole-1-carboxamidine hydrochloride

This protocol is adapted for the guanidinylation of a resin-bound peptide containing a free primary amine.

Materials:

  • Peptide-resin with a free primary amine.

  • 1-H-Pyrazole-1-carboxamidine hydrochloride.

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Methanol (MeOH).

  • Standard solid-phase synthesis vessel.

  • Shaker.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve 5-10 equivalents of 1-H-Pyrazole-1-carboxamidine hydrochloride in DMF. Add 5-10 equivalents of DIPEA to neutralize the hydrochloride and activate the reagent.

  • Guanidinylation Reaction: Drain the DMF from the swollen resin. Add the prepared reaction mixture to the resin.

  • Incubation: Shake the reaction vessel at room temperature for 12-24 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test) to check for the disappearance of the primary amine.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3 times), followed by DCM (3 times), and finally MeOH (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and globally deprotected using standard procedures (e.g., with a cocktail containing trifluoroacetic acid).

G PeptideResin Peptide-Resin with Primary Amine (e.g., Ornithine side-chain) Reaction Guanidinylation Reaction PeptideResin->Reaction Reagent Guanidinylating Reagent (e.g., 1-H-Pyrazole-1-carboxamidine) Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction GuanidinylatedPeptide Guanidinylated Peptide-Resin (e.g., Arginine side-chain) Reaction->GuanidinylatedPeptide

Caption: Schematic of the on-resin guanidinylation reaction.

Logical Relationships: Choosing a Guanidinylation Reagent

The selection of an appropriate guanidinylation reagent is a critical step that influences the success of the peptide modification. The following decision tree provides a logical framework for this selection process.

G Start Start: Need for On-Resin Guanidinylation AmineType What is the nature of the amine? Start->AmineType PrimaryAmine Primary Amine (e.g., Lys, Orn) AmineType->PrimaryAmine Primary SecondaryOrUnreactive Secondary or Unreactive Amine AmineType->SecondaryOrUnreactive Secondary or Unreactive ProtectingGroup Is an orthogonal protecting group on the guanidinium required? PrimaryAmine->ProtectingGroup Reagent3 Use a highly reactive reagent like N,N'-Di-Boc-N''-triflylguanidine. SecondaryOrUnreactive->Reagent3 YesProtect Yes ProtectingGroup->YesProtect Yes NoProtect No ProtectingGroup->NoProtect No Reagent1 Use N,N'-Di-Boc-N''-triflylguanidine or similar di-protected reagents. YesProtect->Reagent1 Reagent2 Use 1-H-Pyrazole-1-carboxamidine. NoProtect->Reagent2

Caption: Decision tree for selecting a guanidinylation reagent.

On-resin guanidinylation is a powerful and versatile tool for the chemical modification of peptides. While a wide array of reagents can be employed for this transformation, the choice of reagent and reaction conditions must be carefully considered to ensure high efficiency and compatibility with the overall synthetic strategy. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate guanidinium groups into their peptides of interest, thereby enabling the exploration of novel structure-activity relationships and the development of new therapeutic leads.

References

Application Notes and Protocols: Morpholine-4-carboxamidine Hemisulfate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamidine, available as its hemisulfate salt, is a valuable and versatile building block in synthetic and medicinal chemistry.[1] Its guanidine moiety provides a reactive core for the construction of a wide array of nitrogen-containing heterocyclic compounds.[1] The presence of the morpholine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final compounds, making it a privileged scaffold in drug discovery.[2][3][4][5][6] These application notes provide detailed protocols for the synthesis of various heterocyclic systems, including pyrimidines, pyrazoles, and pyridopyrimidines, using morpholine-4-carboxamidine hemisulfate as a key precursor. The resulting 2-morpholino-substituted heterocycles are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9]

Preliminary Step: Preparation of Morpholine-4-carboxamidine (Free Base)

This compound is a stable salt. For many reactions, it is necessary to first generate the free base, 4-morpholine-carboxamidine.

Experimental Protocol: Deprotonation of this compound

This protocol is adapted from a known procedure for the deprotonation of the corresponding sulfate salt.[1]

Workflow for the Preparation of Morpholine-4-carboxamidine Free Base

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Work-up cluster_end Product start Morpholine-4-carboxamidine hemisulfate in Water process1 Add NaOH dropwise under ice cooling start->process1 1 reagent Sodium Hydroxide Solution (aq.) reagent->process1 2 process2 Warm to Room Temperature process1->process2 process3 Extract with Diethyl Ether process2->process3 process4 Dry Organic Phase (Sodium Sulfate) process3->process4 process5 Evaporate Solvent process4->process5 end 4-Morpholine-carboxamidine (Free Base) process5->end G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_end Product start1 Morpholine-4-carboxamidine (Free Base) process1 Combine reactants in Ethanol start1->process1 start2 1,3-Diketone (e.g., Acetylacetone) start2->process1 reagent Sodium Ethoxide in Ethanol Reflux process2 Add Sodium Ethoxide reagent->process2 process1->process2 process3 Reflux for 4-8 hours process2->process3 process4 Cool and Concentrate process3->process4 process5 Purify by Column Chromatography process4->process5 end 2-Morpholinopyrimidine Derivative process5->end G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_end Product start1 Morpholine-4-carboxamidine (Free Base) process1 Combine reactants in Ethanol start1->process1 start2 β-Keto Nitrile (e.g., Acetoacetonitrile) start2->process1 reagent Piperidine (catalyst) in Ethanol Reflux process2 Add Piperidine reagent->process2 process1->process2 process3 Reflux for 6-12 hours process2->process3 process4 Cool to precipitate process3->process4 process5 Filter and wash solid process4->process5 end 2-Morpholinopyrazole Derivative process5->end G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_end Product start1 Morpholine-4-carboxamidine (Free Base) process1 Combine reactants in Ethanol start1->process1 start2 Ethyl 1-benzyl-3-oxopiperidine -4-carboxylate start2->process1 reagent Sodium Ethoxide in Ethanol Reflux process2 Add Sodium Ethoxide reagent->process2 process1->process2 process3 Reflux for 5 hours process2->process3 process4 Cool and Neutralize with Acetic Acid process3->process4 process5 Filter and wash solid process4->process5 end 2-Morpholinopyrido[3,4-d] -pyrimidin-4-one Derivative process5->end

References

Stoichiometry and reaction conditions for Morpholine-4-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-carboxamidine hemisulfate is a guanidine derivative incorporating a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. Carboxamidine groups are also of significant interest due to their potential to engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This document provides detailed information on the stoichiometry, reaction conditions, and a putative synthetic protocol for this compound, along with a potential biological application.

Chemical Information

Identifier Value
IUPAC Name bis(morpholine-4-carboximidamide);sulfuric acid[1]
CAS Number 17238-55-0[1][2][]
Molecular Formula C₁₀H₂₄N₆O₆S[2][]
Molecular Weight 356.40 g/mol [2][]
Synonyms N-Formamidinomorpholine sulfate, 4-morpholinecarboxamidine,sulfate(2:1)[2][]

Stoichiometry and Reaction Conditions

The synthesis of this compound proceeds via a two-step reaction. The first step involves the formation of the morpholine-4-carboxamidinium intermediate from O-methylisourea sulfate and morpholine. The second step is the formation of the hemisulfate salt.

Reaction Scheme

Step 1: Synthesis of Morpholine-4-carboxamidinium Intermediate

  • O-Methylisourea sulfate + 2 Morpholine → (Morpholine-4-carboxamidinium)₂SO₄ + 2 Methanol

Step 2: Formation of Hemisulfate Salt

  • 2 Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄

The overall stoichiometry for the formation of the hemisulfate salt from the starting materials is a 2:1 molar ratio of morpholine to O-methylisourea sulfate, followed by the addition of one equivalent of sulfuric acid to two equivalents of the resulting morpholine-4-carboxamidine free base (if isolated). A more direct approach involves the reaction of one equivalent of O-methylisourea sulfate with two equivalents of morpholine to directly yield the sulfate salt, which can then be treated to form the hemisulfate.

Experimental Protocols

The following is a putative experimental protocol for the synthesis of this compound, based on the synthesis of related compounds and general organic chemistry principles.

Materials and Equipment
Reagents Equipment
O-Methylisourea sulfateRound-bottom flask
MorpholineReflux condenser
MethanolMagnetic stirrer with heating
Diethyl etherIce bath
Sodium sulfate (anhydrous)Separatory funnel
Sulfuric acid (concentrated)Rotary evaporator
AcetonitrileBeakers and graduated cylinders
Filtration apparatus
Synthesis of Morpholine-4-carboxamidinium Sulfate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of O-methylisourea sulfate with a solvent such as methanol.

  • Addition of Morpholine: While stirring, add two equivalents of morpholine to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion.

  • Precipitation: Upon cooling, the Morpholine-4-carboxamidinium sulfate will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a cold solvent like diethyl ether to remove any unreacted morpholine.

  • Drying: Dry the solid product under vacuum.

Preparation of this compound

This protocol assumes the formation of the hemisulfate salt from the isolated morpholine-4-carboxamidine free base.

  • Deprotonation of the Sulfate Salt (to obtain the free base):

    • Dissolve the Morpholine-4-carboxamidinium sulfate intermediate in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong base (e.g., sodium hydroxide, two equivalents) dropwise.

    • Extract the aqueous phase multiple times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the Morpholine-4-carboxamidine free base as a solid.

  • Formation of the Hemisulfate Salt:

    • Dissolve two molar equivalents of the Morpholine-4-carboxamidine free base in a suitable solvent, such as acetonitrile.

    • Slowly add one molar equivalent of a dilute sulfuric acid solution with stirring.

    • The this compound will precipitate.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

Parameter Value Notes
Purity (Commercial) 95% - 97%[1][4]Purity of commercially available this compound.
Yield Not explicitly reportedThe yield for the related 4-Morpholine-carboxamidine free base is reported to be high (94%).

Potential Biological Application and Signaling Pathway

While the specific biological target of this compound is not well-documented in publicly available literature, compounds containing the carboxamidine functional group have been shown to act as inhibitors of Nitric Oxide Synthase (NOS). The following section describes this potential mechanism of action.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized from L-arginine by a family of enzymes called Nitric Oxide Synthases (NOS). Overproduction of NO is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.

Carboxamidine-containing compounds can act as competitive inhibitors of NOS by mimicking the guanidinium group of the natural substrate, L-arginine, and binding to the active site of the enzyme.

NOS_Inhibition cluster_0 Normal Physiological Process cluster_1 Inhibition Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Inhibition Inhibition NOS->Inhibition Physiological_Effects Physiological Effects (e.g., Vasodilation) NO_Citrulline->Physiological_Effects Morpholine_Carboxamidine Morpholine-4-carboxamidine Morpholine_Carboxamidine->Inhibition Inhibition->NOS Competitive Binding No_NO_Production Reduced NO Production Inhibition->No_NO_Production Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory) No_NO_Production->Therapeutic_Effects

Potential inhibition of Nitric Oxide Synthase by Morpholine-4-carboxamidine.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start: Reagents Step1 Step 1: Reaction of O-Methylisourea Sulfate and Morpholine Start->Step1 Step2 Step 2: Isolation of Intermediate (Sulfate Salt) Step1->Step2 Step3 Step 3: Deprotonation (Optional, to yield free base) Step2->Step3 Step4 Step 4: Formation of Hemisulfate Salt Step3->Step4 Purification Purification (e.g., Recrystallization) Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Morpholine-4- carboxamidine hemisulfate Characterization->Final_Product

General workflow for the synthesis of this compound.

References

Purifying Synthesized Products: A Guide for Morpholine-4-carboxamidine Hemisulfate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is only half the battle. The subsequent purification of the target molecule is a critical step to ensure accurate biological evaluation and clinical progression. This application note provides detailed protocols and guidance for the purification of products synthesized using Morpholine-4-carboxamidine hemisulfate, a common reagent in the formation of guanidine-containing compounds.

The guanidine moiety, a key functional group in many biologically active molecules, is often introduced using reagents like this compound. The resulting N-substituted morpholino-guanidines, while promising therapeutic agents, can be challenging to purify due to their basic nature and potential for side-product formation. This document outlines common purification strategies, including extraction, crystallization, and chromatography, tailored for this class of compounds.

Understanding the Reaction and Potential Impurities

The reaction of an amine with this compound typically proceeds via a guanylation reaction. The primary impurities in these reactions can include unreacted starting materials (the amine and the guanylating reagent), byproducts from the decomposition of the reagent, and potential side-reactions of the product. The basic nature of the guanidine group can also influence its behavior during purification.

Purification Strategies: A Summary

The choice of purification method depends on the physicochemical properties of the synthesized product, such as its polarity, solubility, and crystallinity. A combination of techniques is often employed to achieve high purity.

Purification TechniqueKey ParametersTypical Application
Liquid-Liquid Extraction pH of the aqueous phase, choice of organic solvent.Initial workup to remove water-soluble impurities and unreacted starting materials.
Crystallization Solvent system, temperature, cooling rate.Purification of solid compounds that have suitable solubility profiles.
Flash Column Chromatography Stationary phase (e.g., silica gel, alumina), mobile phase composition.Separation of the target compound from impurities with different polarities.
Preparative HPLC Column type (e.g., C18), mobile phase, gradient.Final polishing step to achieve high purity, especially for non-crystalline compounds.

Experimental Protocols

Protocol 1: General Workup and Extraction

This protocol describes a standard liquid-liquid extraction procedure for the initial purification of a synthesized morpholino-guanidine derivative.

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components and remove some water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization

For solid products, crystallization is an effective method for achieving high purity.

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures thereof with water or hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Flash Column Chromatography

Flash chromatography is a widely used technique for separating compounds based on their polarity.[1]

  • Stationary Phase Selection: For most morpholino-guanidine derivatives, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the compounds. Due to the basic nature of guanidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent streaking.

  • Column Packing: Pack a glass column with the selected stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Workup crystallization Crystallization extraction->crystallization If Solid chromatography Column Chromatography extraction->chromatography If Oil or Mixture pure_product Pure Product crystallization->pure_product hplc Preparative HPLC chromatography->hplc For Higher Purity chromatography->pure_product hplc->pure_product

Caption: General purification workflow for products synthesized with this compound.

ChromatographyLogic crude_sample Crude Product tlc TLC Analysis for Solvent System crude_sample->tlc column_prep Prepare Chromatography Column tlc->column_prep loading Load Sample column_prep->loading elution Elute with Mobile Phase (with 0.1-1% Triethylamine) loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis combine Combine Pure Fractions analysis->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

References

Troubleshooting & Optimization

Common side reactions with Morpholine-4-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Morpholine-4-carboxamidine Hemisulfate

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the known side reactions or adverse effects of this compound?

Currently, there is limited publicly available information detailing specific clinical side reactions or adverse effects for this compound. It is primarily classified as a research chemical.[1][2][3] The available safety data indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[4] As with any research chemical, it should be handled with caution following standard laboratory safety protocols.

Q2: What are the primary hazards associated with this compound?

The primary hazards, as indicated by its GHS (Globally Harmonized System) classification, are:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.[4]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, follow these precautionary statements:

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Q4: Are there any known incompatibilities with other common laboratory reagents?

Troubleshooting Experimental Issues

Issue 1: Unexpected Experimental Results or Artifacts

If you are observing unexpected results in your experiments, consider the following troubleshooting workflow.

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Issue 2: Compound Instability or Degradation

If you suspect the compound is unstable under your experimental conditions, follow this logical process to identify the cause.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions A Suspected Compound Degradation B Analyze by HPLC/LC-MS A->B C Incubate under different conditions (pH, Temp, Light) A->C D Check for reactivity with other components A->D E Adjust pH/Temperature B->E G Prepare fresh solutions B->G C->E F Protect from light C->F D->G

Caption: Logic diagram for investigating compound instability.

Experimental Protocols

Due to the limited information on specific applications, detailed experimental protocols are not available. However, based on the chemical nature of morpholine-containing compounds, which are often used in CNS drug discovery, researchers may be investigating its effects on various signaling pathways.[5]

When designing an experiment, it is crucial to include proper controls to ensure that the observed effects are due to the compound itself and not an artifact of the experimental conditions.

General Experimental Workflow with Controls

cluster_controls Essential Controls A Hypothesis B Experimental Design A->B C Prepare Reagents (incl. This compound) B->C D Perform Experiment C->D E Data Analysis D->E G Vehicle Control (Solvent only) D->G H Positive Control (Known active compound) D->H I Negative Control (Untreated sample) D->I F Conclusion E->F

Caption: General experimental workflow emphasizing the use of controls.

Disclaimer: This information is intended for research purposes only and is not for diagnostic or therapeutic use.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Technical Support Center: Optimizing Morpholine-4-carboxamidine Hemisulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Morpholine-4-carboxamidine hemisulfate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the reaction of O-methylisourea sulfate with morpholine.[1] In this reaction, two equivalents of morpholine react with one equivalent of O-methylisourea sulfate. The desired product precipitates from the reaction mixture and can be isolated by filtration.[1]

Q2: What is the expected yield for this reaction?

A2: The literature suggests that the reaction of O-methylisourea sulfate with morpholine can result in a "nearly quantitative yield" of the precipitated this compound salt.[1] However, actual yields can vary depending on specific experimental conditions.

Q3: What are the key reaction parameters to consider for optimizing the yield?

A3: To optimize the yield, it is crucial to control the following parameters:

  • Stoichiometry of Reactants: The molar ratio of morpholine to O-methylisourea sulfate is critical.

  • Reaction Temperature: The temperature at which the reaction is conducted can influence both the reaction rate and the formation of byproducts.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: While the reaction can be run neat, the choice of solvent for workup and purification is important.

  • Purification Method: The method used to isolate and purify the product can significantly impact the final yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the point of maximum conversion of the starting materials and minimize the formation of degradation products due to prolonged reaction times.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reflux time and monitor the reaction by TLC or LC-MS until the starting material is consumed.- Ensure the reaction mixture is heated to an appropriate reflux temperature.
Improper Stoichiometry: Incorrect molar ratio of morpholine to O-methylisourea sulfate.- Use a precise 2:1 molar ratio of morpholine to O-methylisourea sulfate as a starting point. An excess of morpholine can be used to drive the reaction to completion, but this may complicate purification.
Product Loss During Workup: The product has some solubility in the reaction solvent or wash solvents.- Minimize the volume of solvent used for washing the precipitate.- Use a cold solvent for washing to reduce solubility losses.- Consider a recrystallization step from a suitable solvent system to improve purity with minimal loss.
Impure Product Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not.
Formation of Side Products: Potential side reactions may occur, such as the formation of urea derivatives from the decomposition of the guanidinylating agent.- Control the reaction temperature to minimize decomposition of O-methylisourea sulfate.- Ensure the quality of the O-methylisourea sulfate; it should be stored in a cool, dry place.
Difficulty with Product Isolation Fine Precipitate That is Difficult to Filter: The product may precipitate as very fine particles.- Allow the reaction mixture to cool slowly to promote the formation of larger crystals.- Consider using a different filter medium or a centrifuge for separation.
Product is an Oil or Gummy Solid: Presence of impurities or residual solvent.- Triturate the crude product with a non-polar solvent to induce crystallization and remove impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the established method of reacting O-methylisourea sulfate with morpholine.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Methanol (for reaction and washing)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a reaction flask, add one equivalent of O-methylisourea sulfate.

  • Add two equivalents of morpholine to the flask.

  • Add a minimal amount of methanol to facilitate stirring if the mixture is too thick.

  • Heat the mixture to reflux with constant stirring. The methanol formed during the reaction will also act as a solvent.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a white solid.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum to a constant weight.

Data Presentation

The following tables provide a guide for optimizing reaction conditions. The yield data is illustrative and will vary based on specific experimental execution.

Table 1: Effect of Reactant Stoichiometry on Yield

Molar Ratio (Morpholine : O-methylisourea sulfate)Expected Outcome on YieldRationale
1.8 : 1LowerInsufficient morpholine to fully react with the guanidinylating agent.
2.0 : 1 Optimal Stoichiometrically balanced for the formation of the hemisulfate salt.
2.2 : 1Potentially HigherExcess morpholine can help drive the reaction to completion, but may require more extensive purification.

Table 2: Effect of Reaction Temperature on Yield and Purity

Reaction TemperatureExpected Outcome on YieldExpected Outcome on PurityRationale
Below RefluxLowerHighSlower reaction rate leading to incomplete conversion in a given time.
Reflux Optimal Good Provides a good balance between reaction rate and minimizing side reactions.
Above Reflux (High Temperature)Potentially LowerLowerIncreased potential for decomposition of the starting material and formation of byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway reactant reactant intermediate intermediate product product reagent reagent morpholine Morpholine (2 eq.) reaction_step Reflux morpholine->reaction_step omis O-Methylisourea Sulfate (1 eq.) omis->reaction_step product_node Morpholine-4-carboxamidine Hemisulfate reaction_step->product_node Guanidinylation methanol Methanol (byproduct) reaction_step->methanol Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node issue_node issue_node start Low Yield Observed check_reaction Reaction Complete? start->check_reaction check_stoichiometry Stoichiometry Correct? check_reaction->check_stoichiometry Yes increase_time Increase Reaction Time/ Temperature & Monitor check_reaction->increase_time No check_workup Workup Optimized? check_stoichiometry->check_workup Yes adjust_ratio Adjust Molar Ratio (2:1 Morpholine:OMIS) check_stoichiometry->adjust_ratio No optimize_wash Use Cold Solvent/ Minimize Wash Volume check_workup->optimize_wash No success Yield Improved check_workup->success Yes increase_time->check_reaction adjust_ratio->start optimize_wash->start

References

Troubleshooting guide for failed guanidinylation with Morpholine-4-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidinylation reactions, with a specific focus on the use of Morpholine-4-carboxamidine hemisulfate.

Troubleshooting Guide for Failed Guanidinylation with this compound

This guide addresses common issues encountered during the guanidinylation of primary amines using this compound.

FAQs

Q1: My guanidinylation reaction shows low or no conversion of the starting amine. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • This compound Quality: Ensure the reagent has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[1] Purity should be verified if degradation is suspected.

    • Amine Substrate Purity: The presence of impurities in your amine substrate can interfere with the reaction. Confirm the purity of your amine.

    • Stoichiometry: An inappropriate ratio of guanidinylating reagent to the amine can lead to incomplete reactions. Typically, a slight excess of the guanidinylating agent is used. Consider performing a titration of reaction conditions with varying molar ratios.

  • Reaction Conditions:

    • Base: The guanidinylation reaction often requires a base to deprotonate the amine substrate, increasing its nucleophilicity. The choice and amount of base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) can be critical.[2] The hemisulfate salt of the reagent itself is acidic and will require at least a stoichiometric amount of base to neutralize before the reaction can proceed effectively.

    • Solvent: The solubility of both the amine substrate and the this compound is crucial.[3] Since the reagent is a salt, polar aprotic solvents like DMF or DMSO might be required.[4] If solubility is an issue, consider using a co-solvent system.

    • Temperature: Some guanidinylation reactions may require heating to proceed at a reasonable rate.[3] However, excessive heat can lead to reagent decomposition or side reactions. Monitor the reaction at room temperature first, and if it is sluggish, consider gentle heating (e.g., 40-60 °C).

    • Reaction Time: The reaction may be slow. Monitor the progress over an extended period (e.g., 24-48 hours) using an appropriate analytical technique like TLC or LC-MS.[3]

Q2: I am observing the formation of multiple products or unexpected side products in my reaction mixture. What could be the cause?

A2: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Over-guanidinylation: If your substrate contains multiple amine groups, you might be observing the guanidinylation of more than one site. The use of protecting groups for other amine functionalities might be necessary.

  • Side Reactions with Other Functional Groups: The guanidinylating agent might react with other nucleophilic functional groups present in your substrate. It is important to consider the compatibility of all functional groups with the reaction conditions.

  • Decomposition: The guanidinylating reagent or the product may be unstable under the reaction conditions, leading to decomposition products. This can be exacerbated by prolonged reaction times or high temperatures.

Q3: How do I address solubility issues with this compound?

A3: As a hemisulfate salt, this compound may have limited solubility in common organic solvents.[4]

  • Solvent Selection: Test the solubility in a range of polar aprotic solvents such as DMF, DMSO, or NMP.

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, a small amount of a polar protic solvent like methanol or water might aid in dissolving the salt, but be cautious as this can also affect the reaction.

  • Sonication and Gentle Heating: Sonication can help to break up solid aggregates and improve the rate of dissolution.[4] Gentle heating can also increase solubility, but monitor for any signs of degradation.[4]

Q4: My amine substrate is sterically hindered. How can I improve the efficiency of the guanidinylation reaction?

A4: Steric hindrance around the amine can significantly slow down the reaction rate.[5][6][7][8]

  • Increase Reaction Time and Temperature: Sterically hindered amines will likely require more forcing conditions. Increase the reaction time and consider raising the temperature.

  • Use a Less Hindered Base: If a bulky base is being used, it might further contribute to steric congestion. Consider switching to a smaller base.

  • Optimize Reagent Stoichiometry: A higher excess of the guanidinylating reagent might be necessary to drive the reaction to completion.

Data Presentation

Amine SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
BenzylamineTEA (2.0)DMF2524Data
BenzylamineDIPEA (2.0)DMF2524Data
BenzylamineTEA (2.0)DMSO2524Data
BenzylamineTEA (2.0)DMF5012Data
2-PhenylethylamineTEA (2.0)DMF2524Data

Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine with this compound:

  • Reaction Setup: To a solution of the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., triethylamine, 2.0-3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (1.1-1.5 equivalents) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidinylated product.

Visualizations

Troubleshooting Workflow for Failed Guanidinylation

TroubleshootingWorkflow start Reaction Failed: Low or No Conversion check_reagents Step 1: Verify Reagents - Purity of Amine - Purity & Storage of Guanidinylating Agent - Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Base (Type & Amount) - Solvent (Solubility) - Temperature - Reaction Time check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagent Stoichiometry - Increase Equivalents of Guanidinylating Agent check_reagents->optimize_reagents Issue Found check_side_reactions Step 3: Investigate Side Reactions - Multiple Products Observed? - Substrate Decomposition? - Reagent Decomposition? check_conditions->check_side_reactions Conditions Appear Suitable optimize_conditions Optimize Conditions - Screen Bases - Screen Solvents - Adjust Temperature - Increase Reaction Time check_conditions->optimize_conditions Issue Identified protecting_groups Consider Protecting Groups for Other Reactive Functionalities check_side_reactions->protecting_groups Side Reactions Confirmed success Successful Guanidinylation check_side_reactions->success No Side Reactions, Proceed with Optimization optimize_reagents->check_conditions optimize_conditions->success protecting_groups->success

Caption: A logical workflow for troubleshooting failed guanidinylation reactions.

References

Optimizing temperature and pH for Morpholine-4-carboxamidine hemisulfate stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Morpholine-4-carboxamidine hemisulfate by managing temperature and pH. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a desiccated environment at room temperature or under an inert gas (like nitrogen or argon) at 2-8°C.[1][2][3] Short-term storage for routine lab use should be in a tightly sealed container, protected from moisture.

Q2: How do temperature and pH affect the stability of this compound?

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation in the solid state can include a change in color or clumping due to moisture absorption. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a change in pH. For quantitative assessment, analytical techniques like HPLC are necessary to detect the appearance of degradation products and a decrease in the parent compound's concentration.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound.[4] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. Mass spectrometry (MS) can be coupled with LC (LC-MS) to identify the structure of the degradation products.[5]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Aqueous Solutions
  • Possible Cause: The pH of the solution may not be optimal for stability. Amidine groups can be susceptible to hydrolysis at pH extremes.

  • Troubleshooting Steps:

    • pH Screening: Perform a pH screening study by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Monitor Degradation: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.

    • Identify Optimal pH: Determine the pH at which the degradation rate is the lowest. For similar amidine derivatives of other molecules, stability is often found to be greatest in a slightly acidic to neutral pH range.[6]

Issue 2: Inconsistent Results in Thermal Stability Studies
  • Possible Cause: Inconsistent heating or temperature fluctuations in the stability chamber. Another possibility is interaction with excipients or container materials at elevated temperatures.

  • Troubleshooting Steps:

    • Verify Chamber Performance: Calibrate and monitor the temperature of your stability chamber to ensure it is accurate and stable.

    • Inert Container: Use high-quality, inert glass (e.g., borosilicate) or polypropylene containers to minimize interactions.

    • Forced Degradation Study: Conduct a forced degradation study by exposing the compound to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. This will help to understand the degradation kinetics at different temperatures.

Data Presentation

The following tables are templates for presenting data from stability studies.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Purity (%)Purity after 24h (%)Purity after 72h (%)Major Degradant Peak Area (%)
3.099.899.598.90.9
5.099.999.899.70.2
7.099.899.799.50.4
9.099.998.295.34.5

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

TemperatureInitial Purity (%)Purity after 24h (%)Purity after 72h (%)Major Degradant Peak Area (%)
4°C99.999.999.9< 0.1
25°C99.999.899.70.2
40°C99.899.298.11.7
60°C99.997.592.07.8

Experimental Protocols

Protocol for pH Stability Study
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH levels (e.g., 3, 5, 7, 9).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions in sealed, inert vials at a constant temperature (e.g., 25°C), protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point for each pH.

Protocol for Thermal Stability Study (Forced Degradation)
  • Optimal pH Selection: Prepare a solution of this compound in the buffer identified as providing the best stability from the pH study.

  • Sample Preparation: Dispense the solution into sealed, inert vials.

  • Temperature Conditions: Place the vials in stability chambers set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).

  • Time Points: Withdraw aliquots at appropriate time points. The frequency will depend on the rate of degradation at each temperature.

  • Analysis: Analyze the samples by HPLC.

  • Data Evaluation: Determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the compound under different temperature conditions.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Evaluation prep_compound Prepare Stock Solution of Compound ph_study pH Stability Study (Different pH, Constant Temp) prep_compound->ph_study temp_study Thermal Stability Study (Optimal pH, Different Temp) prep_compound->temp_study prep_buffers Prepare Buffers at Various pHs prep_buffers->ph_study sampling Sample at Time Points ph_study->sampling temp_study->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Rate, Purity) hplc_analysis->data_analysis optimization Determine Optimal pH and Temperature data_analysis->optimization optimization->temp_study Hypothetical_Degradation_Pathway parent Morpholine-4-carboxamidine hydrolysis Hydrolysis parent->hydrolysis degradant1 Morpholine-4-carboxamide hydrolysis->degradant1 degradant2 Morpholine hydrolysis->degradant2 conditions H+ or OH- Heat conditions->hydrolysis

References

Preventing byproduct formation in Morpholine-4-carboxamidine hemisulfate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Morpholine-4-carboxamidine hemisulfate, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of Morpholine-4-carboxamidine and its salts involves the guanylation of morpholine. This is typically achieved by reacting morpholine with a guanylating agent such as cyanamide or O-methylisourea sulfate.[1][2] The hemisulfate salt is then formed by reacting the resulting morpholine-4-carboxamidine with sulfuric acid.

Q2: What are the potential byproducts in the synthesis of this compound?

While specific byproducts are not extensively documented in the literature for this exact synthesis, potential impurities can be inferred from the reactants and general guanidinylation reactions. These may include:

  • Unreacted Morpholine: Incomplete reaction will leave residual morpholine.

  • Dimerized/Trimerized Cyanamide (Melamine and related compounds): Cyanamide can undergo self-condensation, especially under certain pH and temperature conditions, to form dimers (dicyandiamide) and trimers (melamine).

  • Hydroxy-substituted impurity: Hydrolysis of the carboxamidine group can lead to the formation of morpholine-4-carboxamide.

  • Byproducts from the guanylating agent: For instance, if using S-methylisothiourea, methyl mercaptan can be a volatile and odorous byproduct.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation hinges on careful control of reaction conditions:

  • Stoichiometry: Use a slight excess of morpholine to ensure the complete consumption of the guanylating agent.

  • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition of reactants and products, as well as to prevent side reactions like the self-condensation of cyanamide.

  • pH Control: The pH of the reaction mixture can influence the rate of the desired reaction versus side reactions. Gradual addition of reagents can help maintain optimal pH.

  • Purity of Starting Materials: Ensure the morpholine and guanylating agent are of high purity to avoid introducing contaminants that could lead to side reactions.

Q4: What are the recommended purification methods for this compound?

Recrystallization is a highly effective method for purifying this compound.[3] The choice of solvent is critical and may require some experimentation. A co-solvent system, such as ethanol/water or methanol/isopropanol, can be effective.[3]

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

To assess the purity of this compound and identify any byproducts, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize any impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time.- Optimize reaction temperature.- Ensure efficient stirring.
Loss of product during workup or purification.- Optimize the recrystallization solvent system to maximize crystal recovery.[3]- Ensure the pH is optimal for precipitation if applicable.
Product is an oil or fails to crystallize The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent for recrystallization.[3]- Try a co-solvent system to reduce solubility.[3]
Solution is not supersaturated.- Concentrate the solution by carefully boiling off some of the solvent.[3]- Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Presence of unreacted morpholine in the final product Insufficient amount of guanylating agent.- Use a slight excess of the guanylating agent in subsequent reactions.- Optimize reaction time and temperature to drive the reaction to completion.
Formation of a white, insoluble precipitate (suspected melamine or related compounds) Self-condensation of cyanamide.- Control the reaction temperature carefully.- Maintain a suitable pH; avoid strongly acidic or basic conditions that can promote self-condensation.
Product shows signs of hydrolysis (e.g., presence of morpholine-4-carboxamide) Exposure to harsh acidic or basic conditions during workup or storage.- Perform the workup and purification under neutral or mildly acidic/basic conditions.- Ensure the final product is thoroughly dried and stored in a desiccator.

Experimental Protocols

Synthesis of Morpholine-4-carboxamidine hydrochloride (a precursor to the hemisulfate salt)

This protocol is adapted from a known synthesis of morpholine-4-carboximidamide hydrochloride.[2]

  • Reaction Setup: In a well-ventilated fume hood, combine morpholine and cyanamide in a suitable reaction vessel equipped with a magnetic stirrer and a means to control the temperature.

  • Acidification: Slowly add hydrochloric acid to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.

  • Reaction: Stir the mixture at room temperature for the specified time (e.g., 2-48 hours) to ensure the reaction goes to completion.

  • Isolation: The product, morpholine-4-carboxamidine hydrochloride, can be isolated by precipitation and filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Formation of the Hemisulfate Salt

  • Dissolution: Dissolve the purified morpholine-4-carboxamidine (free base or hydrochloride salt) in a suitable solvent.

  • Acidification: Stoichiometrically add sulfuric acid (0.5 equivalents for the hemisulfate salt) to the solution while stirring.

  • Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Analysis A Morpholine + Guanylating Agent B Reaction A->B Control Temp & pH C Crude Morpholine-4-carboxamidine B->C D Recrystallization C->D E Purified Carboxamidine D->E F Reaction with H2SO4 E->F G Morpholine-4-carboxamidine hemisulfate F->G H HPLC, NMR, MS G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckReaction Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckReaction CheckWorkup Optimize Workup & Purification LowYield->CheckWorkup IdentifyImpurity Identify Impurity (HPLC, NMR, MS) ImpureProduct->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM SideProduct Side Reaction Product IdentifyImpurity->SideProduct AdjustStoichiometry Adjust Stoichiometry/ Reaction Time UnreactedSM->AdjustStoichiometry ModifyConditions Modify Reaction Conditions (pH, Temp) SideProduct->ModifyConditions

Caption: Logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Analysis of Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Morpholine-4-carboxamidine hemisulfate by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor peak shape (tailing or fronting) for the main peak?

Answer:

Poor peak shape for a polar, basic compound like Morpholine-4-carboxamidine is a common issue in reversed-phase HPLC. Several factors could be contributing to this:

  • Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with the basic amine groups of the analyte, leading to peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups and the basic analyte, which can reduce these interactions. Adding a competitor base like triethylamine (TEA) to the mobile phase can also help.

  • Sample Overload: Injecting too much sample can lead to peak fronting.[1]

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Question: My retention times are drifting and not reproducible. What could be the cause?

Answer:

Retention time drift can be caused by several factors related to the HPLC system and the mobile phase:[2]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.[2]

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase components or changes in the composition over time (e.g., evaporation of the organic solvent) can cause drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[2]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[2]

  • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.

    • Solution: Check for leaks in the system and ensure the pump is delivering a steady flow rate.[3]

Question: I am not seeing any peaks, or the peaks are very small.

Answer:

The absence or small size of peaks can be attributed to several issues:[3]

  • Injection Problem: The autosampler may not be injecting the sample correctly.

    • Solution: Check the autosampler for any air bubbles in the syringe and ensure the injection volume is set correctly. Manually inject a standard to verify system performance.

  • Detector Issue: The detector lamp may be off or have low energy.

    • Solution: Ensure the detector lamp is on and has sufficient lifetime remaining. Check that the correct wavelength for detection is set.

  • Sample Degradation: The analyte may be unstable in the sample solvent.

    • Solution: Prepare fresh samples and analyze them promptly. Investigate the stability of the analyte in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for guanidine derivatives, likely impurities include:

  • Starting materials: Unreacted morpholine and cyanamide derivatives.

  • By-products: Formation of dimers or polymers of the starting materials or the product. Hydrolysis of the carboxamidine group to the corresponding urea derivative (Morpholine-4-carboxamide) is also a possibility.

  • Degradation products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[3]

Q2: What type of HPLC column is recommended for this analysis?

A2: A reversed-phase C18 column is a good starting point. However, due to the polar and basic nature of Morpholine-4-carboxamidine, a standard C18 column may not provide adequate retention or good peak shape. Consider using:

  • Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds and reduces peak tailing.

  • Polar-endcapped C18 columns: These columns are designed to shield the residual silanol groups, improving peak shape for basic analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: For very polar compounds that are not retained on reversed-phase columns, HILIC can be a suitable alternative.

Q3: What are the recommended mobile phase conditions?

A3: For a reversed-phase separation of a basic compound, a mobile phase with a low pH is generally recommended to ensure the analyte is in its protonated form, which often leads to better peak shape. A typical mobile phase could be:

  • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile or Methanol. A gradient elution from a low to a high percentage of the organic modifier (Mobile Phase B) is usually necessary to elute impurities with different polarities.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound. Method optimization and validation are required.

Parameter Condition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05% Trifluoroacetic acid in Water
Mobile Phase B 0.05% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Forced Degradation Study Protocol

To identify potential degradation products, a forced degradation study should be performed. The following conditions are recommended:

Stress Condition Procedure
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) and visible light for 7 days.

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (Dissolve in Mobile Phase A) injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase (Aqueous and Organic) separation Chromatographic Separation (Gradient Elution) prep_mobile->separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Impurity Quantification chromatogram->integration report Generate Report integration->report Troubleshooting_Logic cluster_peak_shape Poor Peak Shape? cluster_retention Retention Time Drift? cluster_no_peaks No/Small Peaks? start HPLC Issue Encountered peak_shape Yes start->peak_shape retention_drift Yes start->retention_drift no_peaks Yes start->no_peaks check_column Check Column Type (Use Base-Deactivated) peak_shape->check_column check_ph Adjust Mobile Phase pH (Low pH) check_column->check_ph check_conc Reduce Sample Concentration check_ph->check_conc solution Problem Resolved check_conc->solution check_equilibration Increase Column Equilibration Time retention_drift->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_temp->solution check_injection Verify Autosampler Injection no_peaks->check_injection check_detector Check Detector Lamp and Wavelength check_injection->check_detector check_detector->solution

References

Impact of solvent choice on Morpholine-4-carboxamidine hemisulfate reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholine-4-carboxamidine Hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions and troubleshooting common issues related to solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in reactions involving this compound?

A1: The solvent plays a crucial role in reactions with this compound by:

  • Solubilizing Reactants: Ensuring that the this compound and other reactants are in the same phase to allow for an efficient reaction.

  • Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates that may form during the reaction, thereby influencing the reaction rate.

  • Influencing Reaction Pathway: The choice of a protic versus aprotic solvent can affect the reactivity of the nucleophiles and electrophiles, potentially altering the course of the reaction and the formation of by-products.

Q2: How do I choose an appropriate solvent for my reaction with this compound?

A2: The selection of a solvent depends on several factors including the nature of the substrate and the reaction type (e.g., guanylation). A general workflow for solvent selection is outlined below. The polarity and protic/aprotic nature of the solvent are key considerations. For instance, polar aprotic solvents like acetonitrile can be beneficial as they stabilize ionic intermediates without interfering with nucleophilic attack.[1]

Q3: My reaction with this compound is not proceeding or is giving a low yield. What are the potential solvent-related causes?

A3: Low reactivity or yield can stem from several solvent-related issues:

  • Poor Solubility: One or more reactants may not be sufficiently soluble in the chosen solvent.

  • Solvent Interference: Protic solvents (e.g., alcohols, water) can sometimes interfere by solvating the nucleophile, thus reducing its reactivity.

  • Incorrect Polarity: The solvent may not have the appropriate polarity to stabilize the transition state of the reaction, leading to a slower reaction rate.

Q4: I am observing unexpected by-products in my reaction. Could the solvent be the cause?

A4: Yes, the solvent can influence the formation of by-products. For example, a solvent that is too reactive can participate in side reactions. Additionally, the solvent's properties can alter the chemoselectivity of a reaction, leading to the formation of undesired products.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants 1. Observe the reaction mixture for undissolved solids. 2. Try a solvent with a different polarity. 3. Consider using a co-solvent system to improve solubility.For a reaction to occur, the reactants must be in the same phase. Increasing solubility enhances the concentration of reactants in the solution.
Inappropriate Solvent Polarity 1. If the reaction involves polar intermediates, switch to a more polar solvent. 2. For reactions where non-polar reactants are involved, a less polar solvent might be more suitable.The solvent's polarity can significantly impact the stability of the transition state, thereby affecting the reaction rate.
Solvent Reactivity 1. Ensure the solvent is inert under the reaction conditions. 2. Avoid protic solvents if your reaction involves a highly basic nucleophile that could be quenched.The solvent should not participate in the reaction or decompose under the reaction conditions.
Issue 2: Formation of Impurities/By-products
Potential Cause Troubleshooting Step Rationale
Side Reactions Promoted by Solvent 1. Analyze the structure of the by-products to infer potential side reactions. 2. Switch to a less reactive or non-polar solvent.The solvent choice can influence the selectivity of the reaction. A less interactive solvent can minimize side reactions.
Solvent-Mediated Degradation 1. Check the stability of your starting materials and product in the chosen solvent at the reaction temperature. 2. Consider running the reaction at a lower temperature or for a shorter duration.Some compounds may be unstable in certain solvents, especially at elevated temperatures.

Experimental Protocols

General Protocol for Guanylation of a Primary Amine using this compound

This protocol provides a general framework. The choice of solvent, temperature, and reaction time should be optimized for each specific substrate.

Materials:

  • Primary amine

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, Dichloromethane)

  • Base (e.g., Triethylamine, DIPEA) (2.2 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Add the base to the stirred solution.

  • In a separate flask, suspend this compound in the anhydrous solvent.

  • Slowly add the suspension of the guanylating agent to the solution of the amine.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note on Solvent Choice:

  • Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice as it can help to dissolve the reactants and stabilize charged intermediates.[1]

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can be effective for poorly soluble reactants.

  • Dichloromethane (DCM): A less polar aprotic solvent that can be suitable for less polar substrates.

Data Presentation

The following table provides a qualitative summary of the expected impact of different solvent classes on a typical guanylation reaction with this compound.

Solvent Class Examples Expected Solubility of Hemisulfate Salt Potential Impact on Reactivity Considerations
Polar Aprotic Acetonitrile, DMF, DMSOModerate to HighGenerally Favorable; Stabilizes intermediatesCan be hygroscopic; may require higher temperatures for removal.
Polar Protic Water, Ethanol, MethanolHighCan decrease nucleophilicity of the amine through hydrogen bonding.May participate in the reaction; can be difficult to remove.
Non-Polar Aprotic Toluene, Hexane, DioxaneLowReaction may be very slow or heterogeneous.Generally not recommended unless a phase-transfer catalyst is used.
Chlorinated Dichloromethane, ChloroformLow to ModerateCan be a good choice for less polar substrates.Potential for side reactions with some nucleophiles.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Anhydrous Solvent add_guan Add Guanylating Agent Suspension start->add_guan Inert Atmosphere prep_guan Suspend this compound prep_guan->add_guan monitor Monitor Reaction (TLC/LC-MS) add_guan->monitor Stir at RT or Heat quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify product Final Product purify->product

Caption: General workflow for a guanylation reaction.

Troubleshooting_Logic start Low Reaction Yield? solubility Check Reactant Solubility start->solubility Yes side_reactions Analyze for By-products start->side_reactions No, but impurities observed polarity Assess Solvent Polarity solubility->polarity Good change_solvent Change to a More Solubilizing Solvent solubility->change_solvent Poor change_polarity Switch to a More/Less Polar Solvent polarity->change_polarity Mismatch with Reaction Mechanism optimize_conditions Optimize Temperature/Time polarity->optimize_conditions Appropriate change_solvent_type Change Solvent Type (Aprotic/Protic) side_reactions->change_solvent_type

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Scaling Up Reactions with Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical support center aims to provide guidance on the synthesis and application of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Our goal is to address potential challenges and frequently asked questions that may arise during the scaling up of reactions involving this reagent.

Disclaimer: Following extensive research, it has been determined that there is a significant lack of publicly available scientific literature, including detailed experimental protocols, quantitative scale-up data, and specific troubleshooting guides for reactions involving this compound. The information provided below is based on general principles of guanidinylation reactions and chemical process scale-up. It is intended to be a foundational guide and may require significant adaptation for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a guanidinylating agent. Guanidinylation is the process of adding a guanidine group to a molecule, which is a common step in the synthesis of various biologically active compounds and drug candidates. The morpholine moiety can influence the solubility, polarity, and pharmacokinetic properties of the final product.

Q2: What are the common challenges encountered when scaling up guanidinylation reactions?

Scaling up guanidinylation reactions can present several challenges, including:

  • Exothermic Reactions: The reaction can be highly exothermic, leading to temperature control issues in larger reactors.

  • Solubility Issues: Reagents or products may have limited solubility in the chosen solvent, which can become more problematic at larger scales.

  • Byproduct Formation: Increased reaction times or localized high temperatures can lead to the formation of unwanted byproducts.

  • Purification Difficulties: The polar nature of guanidinium salts can make purification by standard chromatographic methods challenging, especially at a large scale.

  • Reagent Handling: Some guanidinylating agents can be moisture-sensitive or hazardous, requiring special handling procedures at an industrial scale.

Q3: What safety precautions should be taken when working with this compound?

While specific safety data for large-scale handling is limited, general precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For larger quantities, additional measures like respiratory protection and containment systems may be necessary. Review the Safety Data Sheet (SDS) thoroughly before use.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient mixing.1. Monitor reaction progress by TLC or LC-MS and consider extending the reaction time. 2. Investigate the stability of your compounds under the reaction conditions. Consider lowering the temperature or using a milder base. 3. Perform small-scale optimization studies to determine the optimal temperature profile. 4. Ensure adequate agitation, especially in larger vessels where mixing can be less efficient.
Formation of Impurities 1. Over-reaction or side reactions due to high temperature. 2. Presence of moisture or other reactive impurities in starting materials or solvents. 3. Air sensitivity of reagents.1. Implement controlled addition of reagents to manage the exotherm. Improve cooling efficiency of the reactor. 2. Use anhydrous solvents and ensure starting materials are of high purity and dry. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification 1. High polarity of the guanidinium product. 2. Formation of emulsions during work-up. 3. Product precipitation issues.1. Consider alternative purification techniques such as crystallization, ion-exchange chromatography, or preparative HPLC. 2. Use a different solvent system for extraction or add brine to break emulsions. 3. Perform solubility studies to identify a suitable crystallization solvent system. Consider anti-solvent addition for controlled precipitation.
Poor Scalability 1. Heat transfer limitations in larger reactors. 2. Inefficient mixing at scale. 3. Changes in reaction kinetics or mass transfer effects.1. Model the reaction exotherm and ensure the reactor's cooling capacity is sufficient. Consider using a semi-batch process (controlled addition of a reagent). 2. Use appropriate impeller design and agitation speed for the reactor volume. 3. Re-optimize reaction parameters (temperature, concentration, catalyst loading) at the larger scale.

General Experimental Workflow for Guanidinylation

The following diagram outlines a general workflow for a guanidinylation reaction. Specific conditions will need to be optimized for your particular substrate and scale.

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Add Base A->B Inert Atmosphere C Controlled Addition of Morpholine-4-carboxamidine hemisulfate Solution B->C D Monitor Reaction (TLC, LC-MS) C->D Maintain Temperature E Quench Reaction D->E Upon Completion F Aqueous Extraction E->F G Purification (Crystallization, Chromatography) F->G H Product Characterization G->H

Caption: General workflow for a guanidinylation reaction.

Logical Troubleshooting Flow

This diagram provides a logical approach to troubleshooting common issues during scale-up.

Troubleshooting_Flow Start Problem Encountered During Scale-up Yield Low Yield? Start->Yield Purity Purity Issues? Yield->Purity No Check_Reaction Check Reaction Parameters: - Temperature Control - Reaction Time - Reagent Stoichiometry Yield->Check_Reaction Yes Isolation Isolation Problems? Purity->Isolation No Check_Side_Reactions Investigate Side Reactions: - Byproduct Identification - Optimize Conditions to Minimize Purity->Check_Side_Reactions Yes Check_Workup Modify Work-up Procedure: - pH Adjustment - Solvent Choice Isolation->Check_Workup Yes Check_Materials Analyze Starting Materials: - Purity - Moisture Content Check_Reaction->Check_Materials Check_Side_Reactions->Check_Materials Check_Purification Optimize Purification: - Different Solvents - Alternative Methods (Crystallization, etc.) Check_Workup->Check_Purification

Dealing with the hygroscopic nature of Morpholine-4-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of Morpholine-4-carboxamidine hemisulfate, with a focus on its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The hygroscopic nature of a substance describes its tendency to attract and absorb moisture from the surrounding atmosphere.[1] For this compound, this means that the solid powder can take up water vapor from the air, which may lead to changes in its physical and chemical properties.[1]

Q2: Why is the hygroscopicity of this compound a concern for my experiments?

A2: Moisture absorption can have significant effects on a pharmaceutical solid.[2] For this compound, this can lead to:

  • Inaccurate weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations.

  • Physical changes: The powder may become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle.[3]

  • Chemical degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[2]

  • Altered dissolution behavior: Changes in the physical state of the solid can affect its dissolution rate and bioavailability in downstream applications.

Q3: How should I store this compound to minimize moisture absorption?

A3: Proper storage is critical. It is recommended to store this compound in a tightly sealed container, often under an inert atmosphere (nitrogen or argon), and at controlled temperatures (e.g., 2-8°C).[4][5] The use of a desiccator containing a suitable desiccant like silica gel is also highly recommended to maintain a low-humidity environment.[1][6] For long-term storage, consider multi-layered packaging, such as a primary container sealed with parafilm inside a heat-sealed foil bag containing desiccant pouches.[6]

Q4: What are the ideal environmental conditions for handling this compound?

A4: Whenever possible, handle this compound in a controlled environment. A glove box with a dry atmosphere or a room with controlled low relative humidity (RH), ideally below 40%, is recommended.[7] If such facilities are not available, minimize the time the container is open to the atmosphere.

Troubleshooting Guide

Problem 1: My sample of this compound appears clumpy and is difficult to weigh accurately.

  • Cause: The compound has likely absorbed atmospheric moisture, causing the particles to agglomerate.

  • Solution:

    • Drying: If the compound is stable to heat, it may be possible to dry it under vacuum at a mild temperature. However, the stability of this compound to heat should be confirmed first.

    • Controlled Environment: Transfer the material to a glove box or a low-humidity chamber for handling and weighing. This will prevent further moisture uptake.

    • Weighing by difference: For preparing solutions, quickly add an approximate amount of the solid to a tared and sealed vial. Weigh the vial, transfer the solid to your solvent, and then re-weigh the vial to determine the exact amount of compound transferred.

    • Proper Storage: After use, ensure the container is tightly sealed and stored in a desiccator to prevent future issues.[1]

Problem 2: I am seeing inconsistencies in my experimental results (e.g., reaction yields, bioassay potency).

  • Cause: Inaccurate quantification due to absorbed water is a likely culprit. If you are weighing out 10 mg of the compound, but 10% of that weight is water, you are only using 9 mg of the active substance. This can lead to significant variability.

  • Solution:

    • Determine Water Content: Before use, determine the water content of your current lot of this compound using a method like Karl Fischer titration.[]

    • Correct for Water Content: Use the determined water content to correct the amount of compound you weigh for your experiments. For example, if the water content is 5% w/w, to get 10 mg of the active compound, you would need to weigh out 10 mg / (1 - 0.05) = 10.53 mg.

    • Standardize Handling: Implement a strict protocol for handling the compound, ensuring it is always dispensed in a controlled, low-humidity environment.

Problem 3: The appearance of the material has changed over time (e.g., from a fine powder to a sticky solid).

  • Cause: This indicates significant water absorption, possibly leading to a phase transition or deliquescence. The compound's stability may be compromised.

  • Solution:

    • Assess Purity: The purity of the material should be re-assessed using an appropriate analytical method (e.g., HPLC, NMR) to check for degradation products.

    • Discard if Necessary: If significant degradation is observed, it is best to discard the material and use a fresh, properly stored batch.

    • Review Storage Conditions: Evaluate your storage procedures. Ensure containers are sealed properly and desiccants are active (e.g., color-indicating silica gel is blue, not pink).

Data Presentation

Table 1: Representative Data for a Moderately Hygroscopic Compound. Disclaimer: The following data are illustrative for a typical moderately hygroscopic pharmaceutical solid. Users should determine the specific properties for their batch of this compound.

ParameterConditionValue/RecommendationCitation
Critical Relative Humidity (CRH) -< 40% RH[7]
Recommended Storage Temperature2-8°C[4][5]
AtmosphereInert Gas (Nitrogen, Argon)[4][5]
EnvironmentDesiccator[1][6]
Recommended Handling EnvironmentLow Humidity (<40% RH) or Glove Box[2][7]
Moisture Content Analysis Primary MethodKarl Fischer Titration[]
Secondary MethodNear-Infrared (NIR) Spectroscopy[9]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general procedure for determining the water content in a hygroscopic sample using coulometric Karl Fischer titration.[][9]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift value.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a suitable amount of this compound into a gas-tight syringe or a sample vial.

  • Titration: Inject the sample directly into the conditioned titration cell. For solids that do not dissolve easily, a Karl Fischer oven may be required to heat the sample and carry the evaporated water into the cell with a dry, inert gas stream.[10]

  • Endpoint Detection: The titration proceeds automatically until the endpoint is reached, where all the water has reacted.

  • Calculation: The instrument software will calculate the amount of water in micrograms. Divide this by the sample weight to obtain the water content as a percentage (w/w).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Weighing a Hygroscopic Sample
  • Environment: Perform all weighing operations inside a glove box or a balance enclosure with controlled low humidity.

  • Acclimatization: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Procedure:

    • Use an analytical balance with a draft shield.

    • Tare a suitable, dry weighing vessel (e.g., a small glass vial with a cap).

    • Quickly transfer the desired amount of the compound into the weighing vessel.

    • Immediately cap the weighing vessel.

    • Record the weight.

    • For solution preparation, it is often best to use the "weighing by difference" method described in the troubleshooting section.

Visualizations

Troubleshooting Workflow for Hygroscopic Compounds

Hygroscopic_Troubleshooting Troubleshooting Workflow for Hygroscopic Compounds Start Start: Encounter Issue with this compound Observe Observe Physical State: Clumpy, Sticky, or Oily? Start->Observe Inconsistent_Results Observe Inconsistent Experimental Results? Start->Inconsistent_Results Observe->Inconsistent_Results No Moisture_Suspected High Likelihood of Moisture Absorption Observe->Moisture_Suspected Yes Inconsistent_Results->Moisture_Suspected Yes Weighing_Issue Action: Use Controlled Environment (Glovebox/Low Humidity) Moisture_Suspected->Weighing_Issue KF_Titration Action: Determine Water Content (Karl Fischer Titration) Moisture_Suspected->KF_Titration Weigh_By_Difference Action: Employ 'Weighing by Difference' Technique Weighing_Issue->Weigh_By_Difference Review_Storage Review Storage Protocol: - Tightly Sealed Container? - Active Desiccant? - Correct Temperature? Weigh_By_Difference->Review_Storage Correct_Mass Action: Correct Sample Mass for Water Content in Calculations KF_Titration->Correct_Mass Check_Purity Action: Re-evaluate Purity (e.g., HPLC) to Check for Degradation KF_Titration->Check_Purity Correct_Mass->Review_Storage Check_Purity->Review_Storage End Resolution: Accurate & Reproducible Experiments Review_Storage->End

Caption: Troubleshooting workflow for hygroscopic compounds.

References

Technical Support Center: Optimizing Morpholine-4-carboxamidine Hemisulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Morpholine-4-carboxamidine Hemisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare Morpholine-4-carboxamidine?

A1: Morpholine-4-carboxamidine is a guanidine derivative. A common and straightforward laboratory-scale synthesis involves the reaction of morpholine with a guanylating agent. One well-documented method is the reaction of morpholine with O-methylisourea sulfate.[1] This reaction proceeds without a catalyst and typically affords the product in high yield after a basification step.[1] Alternative approaches for the synthesis of guanidines, which could be adapted for this specific target, include the use of other guanylating agents like cyanamide or S-methylisothiourea salts, often in the presence of a catalyst to improve efficiency.[2]

Q2: What is the role of a catalyst in the synthesis of Morpholine-4-carboxamidine?

A2: While a catalyst is not strictly necessary for the reaction between morpholine and O-methylisourea sulfate[1], catalysts are often employed in guanidinylation reactions to enhance the reaction rate, improve yields, and allow for milder reaction conditions. Catalysts, such as those based on zinc, lanthanides, or copper, can activate the guanylating agent (e.g., cyanamide or carbodiimide) or the amine, facilitating the nucleophilic attack that forms the guanidine bond.[3][4][5] For industrial-scale production or when using less reactive starting materials, a catalyst can be crucial for an efficient and economically viable process.

Q3: How do I choose the best catalyst for my reaction?

A3: The choice of catalyst depends on several factors, including the specific guanylating agent used, the scale of the reaction, and the desired reaction conditions (e.g., temperature, solvent). For the guanidinylation of secondary amines like morpholine, catalysts that have shown efficacy include zinc-based catalysts (e.g., (Ar-BIAO)ZnCl2 complexes) and lanthanide-based catalysts (e.g., lanthanide amides).[3][6] Copper-catalyzed systems have also been used for the synthesis of substituted guanidines from cyanamides.[5][6] A comparative analysis of catalyst performance under your specific reaction conditions is recommended to determine the optimal choice.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis of Morpholine-4-carboxamidine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to track the consumption of the starting materials (morpholine and the guanylating agent) and the formation of the product. For more detailed kinetic studies, quantitative techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can be employed.

Q5: What are the expected spectroscopic characteristics of Morpholine-4-carboxamidine?

A5: The structure of Morpholine-4-carboxamidine can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The expected 1H NMR spectrum in CD3CN would show multiplets for the morpholine ring protons around δ = 3.35–3.39 ppm and 3.74–3.78 ppm. The protons of the amidine group would appear as broad singlets for the NH and NH2 groups at approximately δ = 5.50 ppm and 6.35 ppm, respectively.[1] The 13C NMR spectrum would show signals for the morpholine carbons at approximately δ = 45.0 ppm and 65.9 ppm, and the guanidinyl carbon at around δ = 160.8 ppm.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Uncatalyzed Reaction) 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of the guanylating agent (e.g., O-methylisourea sulfate). 3. Inefficient extraction of the product after basification.1. Ensure the reaction mixture is heated to reflux and monitor for the cessation of methanol evolution. Extend the reaction time if necessary. 2. Use a fresh, high-purity guanylating agent. 3. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) from the aqueous phase after basification.
Low or No Product Yield (Catalyzed Reaction) 1. Catalyst deactivation due to moisture or air. 2. Incorrect catalyst loading. 3. Poor solubility of the catalyst or reactants in the chosen solvent.1. If using an air- or moisture-sensitive catalyst (e.g., some organometallic complexes), ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Optimize the catalyst loading; too little may result in a slow reaction, while too much can sometimes lead to side reactions. 3. Choose a solvent in which all components are soluble at the reaction temperature.
Formation of Multiple Byproducts 1. Over-reaction or side reactions due to excessive heat or prolonged reaction time. 2. In the case of using cyanamide, self-condensation of cyanamide can occur. 3. If using a catalyst, it may be promoting side reactions.1. Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. 2. Add the cyanamide solution slowly to the reaction mixture containing the amine and catalyst. 3. Screen different catalysts or adjust the reaction conditions (e.g., lower temperature, different solvent) to improve selectivity.
Difficulty in Product Isolation and Purification 1. The product is highly soluble in water, leading to poor extraction efficiency. 2. The product precipitates as an oil instead of a solid. 3. Co-elution of impurities during column chromatography.1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction. 2. Try triturating the oil with a non-polar solvent to induce crystallization. Alternatively, convert the free base to its hemisulfate salt, which is typically a crystalline solid. 3. Optimize the solvent system for chromatography or consider recrystallization as an alternative purification method.
Inconsistent Catalyst Activity 1. Variation in the quality or purity of the catalyst. 2. Inconsistent reaction setup, leading to varying levels of exposure to air or moisture. 3. For heterogeneous catalysts, inefficient stirring can lead to poor catalyst dispersion.1. Source catalysts from a reliable supplier and ensure consistent purity between batches. 2. Standardize the reaction setup procedure, especially when working with sensitive catalysts. 3. Ensure vigorous stirring to maintain a uniform suspension of the heterogeneous catalyst.

Data Presentation

Comparison of Catalytic Systems for Guanidinylation of Amines

The following table summarizes the performance of various catalytic systems in the guanidinylation of amines with carbodiimides. While this data is not specific to the synthesis of Morpholine-4-carboxamidine, it provides a useful comparison of different catalyst types for the key bond-forming reaction.

Catalyst SystemAmine SubstrateGuanylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
(Ar-BIAO)ZnCl2Aromatic aminesCarbodiimidesToluene801255-90[3]
Lanthanide amidesAromatic & Secondary aminesCarbodiimidesToluene802-12High[6]
Scandium(III) triflateVarious aminesCyanamideWaterRT--[6]
CuCl2·2H2O / bipyridineAromatic aminesCyanamides, Arylboronic acids----[6]
Ytterbium triflateWide scope of aminesCarbodiimidesSolvent-free--Good[6]

Note: The data presented is for general guanidinylation reactions and optimal conditions for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Uncatalyzed Synthesis of 4-Morpholinecarboxamidine from O-Methylisourea Sulfate[1]

This protocol describes a catalyst-free method for the synthesis of 4-Morpholinecarboxamidine.

Materials:

  • O-Methylisourea sulfate

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

  • Heat the mixture under reflux. The methanol formed during the reaction is distilled off. The intermediate salt, 4-Morpholine-carboxamidinium sulfate, will precipitate.

  • After cooling, dissolve the precipitated salt in water.

  • Cool the aqueous solution in an ice bath and add a solution of two equivalents of sodium hydroxide in water dropwise.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 4-Morpholinecarboxamidine as a colorless solid.

  • For the hemisulfate salt, the free base can be treated with the appropriate amount of sulfuric acid.

  • Single crystals suitable for X-ray analysis can be obtained by slow evaporation from an acetonitrile solution.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow Catalyst Selection for Morpholine Guanidinylation Start Define Reaction Scale and Guanylating Agent Lab_Scale Lab Scale Synthesis Start->Lab_Scale Industrial_Scale Industrial Scale / Process Optimization Start->Industrial_Scale Guanylating_Agent Select Guanylating Agent Lab_Scale->Guanylating_Agent Industrial_Scale->Guanylating_Agent Catalyst_Screening Catalyst Screening Required Industrial_Scale->Catalyst_Screening O_Methylisourea O-Methylisourea Sulfate Guanylating_Agent->O_Methylisourea Readily Available Cyanamide Cyanamide / Carbodiimide Guanylating_Agent->Cyanamide Atom Economical Uncatalyzed Uncatalyzed Protocol Sufficient O_Methylisourea->Uncatalyzed Cyanamide->Catalyst_Screening Catalyst_Choice Consider Catalyst Type Catalyst_Screening->Catalyst_Choice Zinc_Catalyst Zinc-based (e.g., Zn(OTf)2) - Good functional group tolerance Catalyst_Choice->Zinc_Catalyst Lanthanide_Catalyst Lanthanide-based (e.g., Ln[N(TMS)2]3) - High activity Catalyst_Choice->Lanthanide_Catalyst Copper_Catalyst Copper-based (e.g., CuI) - Milder conditions Catalyst_Choice->Copper_Catalyst Optimization Optimize Catalyst Loading, Temperature, and Solvent Zinc_Catalyst->Optimization Lanthanide_Catalyst->Optimization Copper_Catalyst->Optimization

Caption: A decision-making workflow for selecting a suitable catalytic approach.

General Catalytic Cycle for Guanidinylation

Catalytic_Cycle General Metal-Catalyzed Guanidinylation Cycle Catalyst Metal Catalyst (M-L) Intermediate1 Metal-Amido Complex (L-M-NR2) Catalyst->Intermediate1 + Morpholine - L-H Amine Morpholine (R2NH) Guanylating_Agent Guanylating Agent (e.g., Carbodiimide, R-N=C=N-R) Intermediate2 Guanidinate Complex Intermediate1->Intermediate2 + Guanylating Agent Intermediate2->Catalyst + Morpholine - Product Product Morpholine-4-carboxamidine Product

Caption: A simplified representation of a metal-catalyzed guanidinylation cycle.

References

Validation & Comparative

A Comparative Guide to Guanidinylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Morpholine-4-carboxamidine hemisulfate and Other Key Guanidinylating Agents in Organic Synthesis

The introduction of the guanidinium group is a pivotal step in the synthesis of a diverse array of biologically active molecules, playing a crucial role in drug discovery and development. The unique properties of the guanidinium moiety, such as its strong basicity and ability to form multiple hydrogen bonds, make it a key pharmacophore in numerous pharmaceuticals. The selection of an appropriate guanidinylating agent is paramount, as it directly influences reaction efficiency, substrate scope, and the overall success of the synthetic strategy. This guide provides a comprehensive comparison of this compound with other commonly employed guanidinylating agents, supported by available experimental data and detailed protocols to assist researchers in making informed decisions.

Performance Overview: A Comparative Look at Guanidinylating Agents

The choice of a guanidinylating agent is often a balance between reactivity, stability, cost, and the specific requirements of the substrate. While a plethora of reagents are available, they can be broadly categorized based on their core structure and reactivity profile.

This compound is a guanidinylating agent that can be synthesized from O-methylisourea sulfate and morpholine.[1] While specific quantitative performance data is not extensively available in the reviewed literature, its structure suggests it would be suitable for the guanidinylation of primary and secondary amines.

In contrast, several other classes of guanidinylating agents have been extensively studied and are widely used in organic synthesis. These include:

  • Triflylguanidines (e.g., N,N'-Di-Boc-N''-triflylguanidine): Known for their high reactivity, these agents are particularly effective for guanidinylating sterically hindered and weakly nucleophilic amines, often providing high yields.[2] However, they can be more expensive and less stable than other options.[2]

  • Pyrazole-carboxamidines (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine): These are widely used, commercially available reagents that are effective for guanidinylating primary and some secondary amines under mild conditions.[2][3] They are generally stable and provide good yields.[2]

  • Isoureas/Isothioureas (e.g., O-Methylisourea): These are often cost-effective options but may require harsher reaction conditions.[4]

  • Uronium/Aminium Salts (e.g., HATU): While primarily used as peptide coupling agents, they can also effect guanidinylation, sometimes as a side reaction.

Quantitative Performance Data

The following tables summarize the performance of several common guanidinylating agents based on available experimental data. It is important to note the absence of comprehensive, direct comparative data for this compound in the reviewed scientific literature.

Table 1: Guanidinylation of Primary Aliphatic Amines

Guanidinylating AgentSubstrateReaction TimeYield (%)
N,N'-Di-Boc-N''-triflylguanidineBenzylamineNot SpecifiedQuantitative
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95

Table 2: Guanidinylation of Primary Aromatic Amines

Guanidinylating AgentSubstrateReaction TimeYield (%)
N,N'-Di-Boc-N''-triflylguanidineAnilineNot SpecifiedHigh
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineAniline2 h>95

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are protocols for the synthesis of 4-Morpholinecarboxamidine and for the general use of two widely employed guanidinylating agents.

Protocol 1: Synthesis of 4-Morpholinecarboxamidine[1]

This protocol describes the synthesis of 4-Morpholinecarboxamidine from O-methylisourea sulfate and morpholine.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Sodium hydroxide

  • Water

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • Heat one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.

  • Distill off the methanol formed during the reaction to precipitate 4-Morpholine-carboxamidinium sulfate.

  • Dissolve the resulting salt in water and cool in an ice bath.

  • Add a solution of sodium hydroxide dropwise to the cooled solution.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases over sodium sulfate.

  • Evaporate the solvent to yield 4-Morpholinecarboxamidine as a colorless solid. A yield of 94% has been reported for the deprotonation step.[1]

Protocol 2: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine[2]

This protocol is a general method for the guanidinylation of primary amines.

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq) and base (TEA or DIPEA, 1.5 eq) in an anhydrous solvent (DCM or THF) under an inert atmosphere.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N,N'-di-Boc-protected guanidine.

Protocol 3: General Procedure for Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine[2]

This protocol provides a general method for the guanidinylation of primary or secondary amines.

Materials:

  • Primary or secondary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.0 equiv) in a suitable solvent (THF or DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the guanidinylation process, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a proposed reaction mechanism.

G cluster_workflow General Guanidinylation Workflow A Reactants (Amine, Guanidinylating Agent, Base) C Reaction (Stirring at RT or elevated temperature) A->C B Solvent (e.g., DCM, THF, DMF) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Product (Guanidine Derivative) E->F

A general experimental workflow for guanidinylation reactions.

G cluster_mechanism Proposed Guanidinylation Mechanism Reagent Guanidinylating Agent (e.g., Pyrazole-carboxamidine) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic attack by Amine Amine R-NH2 (Amine) Amine->Intermediate Product R-NH-C(=NH)NH2 (Guanidine Product) Intermediate->Product LeavingGroup Leaving Group (e.g., Pyrazole) Intermediate->LeavingGroup Elimination

A proposed mechanism for guanidinylation with a pyrazole-carboxamidine reagent.

Conclusion

The selection of an appropriate guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. Highly reactive reagents like N,N'-Di-Boc-N''-triflylguanidine offer excellent yields and broad substrate scope, making them ideal for challenging transformations. Conversely, more stable and cost-effective alternatives such as pyrazole-carboxamidine derivatives provide a reliable option for a wide range of applications.

While this compound presents a potentially useful, readily synthesized guanidinylating agent, a notable gap exists in the scientific literature regarding its direct, quantitative comparison with other established reagents. Further experimental investigation into its performance across a variety of substrates and reaction conditions is warranted to fully assess its utility and position within the synthetic chemist's toolkit. For researchers and drug development professionals, a careful consideration of the factors outlined in this guide—reactivity, stability, cost, and substrate compatibility—will facilitate the rational selection of the optimal guanidinylating agent for their specific synthetic goals.

References

Comparative Guide to Analytical Methods for Morpholine-4-carboxamidine Hemisulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Morpholine-4-carboxamidine hemisulfate is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods applicable to the quantification of this compound, supported by experimental data and detailed protocols for related molecules that serve as a strong starting point for method development and validation.

Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide draws upon established methodologies for structurally similar compounds, namely guanidines and morpholine derivatives. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. Both HPLC-UV and LC-MS/MS are powerful methods for the analysis of polar, non-volatile compounds like this compound.

FeatureHPLC-UVLC-MS/MSIon Chromatography
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on ionic interaction, detection by conductivity.
Selectivity Moderate to good; may be susceptible to interferences from co-eluting compounds with similar UV spectra.Excellent; highly selective due to mass-based detection of parent and fragment ions.Good for ionic species; separates based on charge.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High, capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels.Good, often in the parts-per-billion (ppb) range.
Derivatization May be required if the analyte lacks a strong chromophore.[1]Generally not required, enhancing simplicity.[1]Not required for ionic analytes.[2]
Instrumentation Widely available and relatively low cost.More specialized and higher cost.Specific instrumentation required.
Typical Application Purity assessment, content uniformity, and routine quality control of bulk drug substances and formulations.Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, and metabolite identification.Analysis of ionic compounds in various matrices, including pharmaceutical formulations.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols, validated for related compounds, can be adapted and optimized for the quantification of this compound.

HPLC-UV Method for Guanidine Compounds

This method is adapted from a validated procedure for a similar guanidine derivative and is suitable for purity determination.

  • Instrumentation:

    • HPLC System with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., LiChrosorb C18).[3]

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as sodium acetate (pH 7.2) in a 40:60 ratio.[3] The exact ratio should be optimized for best peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at an appropriate wavelength (e.g., 220 nm or 330 nm depending on the presence of a chromophore).[3][4] For compounds without a strong chromophore, derivatization might be necessary.[1]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., water or mobile phase).

    • For plasma samples, protein precipitation with methanol followed by centrifugation is a common preparation step.[3]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 0.1-20 µg/mL).[3] The correlation coefficient (r²) should be ≥ 0.999.[5]

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix. Recoveries should typically be within 98-102%.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]

LC-MS/MS Method for Morpholine-related Compounds

This highly sensitive and selective method is based on techniques used for morpholine residue analysis and is ideal for trace-level quantification.[1]

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is often preferred for polar compounds.[1]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A typical gradient could be 95% B to 50% B over 5 minutes.[1]

    • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Sample Preparation:

    • For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

    • A simple "dilute-and-shoot" approach may be sufficient for cleaner samples, where the sample is diluted with the mobile phase and directly injected.

    • For biological samples, protein precipitation followed by filtration is a common procedure.[3]

  • Validation Parameters:

    • Follow ICH Q2(R1) or FDA guidelines for bioanalytical method validation.[5][6]

    • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte.

    • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal due to the sample matrix.

    • Stability: Assess the stability of the analyte in the sample matrix under various storage conditions (e.g., freeze-thaw, short-term, and long-term).[3]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Validation Execution cluster_reporting 3. Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Rep Validation Report Generation Rob->Rep App Method Approval & Implementation Rep->App

Caption: Logical workflow for analytical method validation.

LCMS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Obtain Sample Dilute Dilution / Extraction Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Spectroscopic Guide to Morpholine-4-carboxamidine Hemisulfate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Morpholine-4-carboxamidine hemisulfate, a compound of interest in pharmaceutical research. Due to the limited availability of direct spectroscopic data for the hemisulfate salt, this guide utilizes data from its free base, 4-Morpholinecarboxamidine, as a close structural analog. This analysis is supplemented by a comparison with two alternative compounds: Guanidine sulfate and Benzamidine hydrochloride, offering a broader context for its structural and electronic properties.

Spectroscopic Data Comparison

The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-Morpholinecarboxamidine and the selected alternative compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
4-Morpholinecarboxamidine[1]CD₃CN3.35–3.39 (m, 4H, -CH₂-), 3.74–3.78 (m, 4H, -CH₂-), 5.50 (s, 1H, -NH), 6.35 (s, 2H, -NH₂)
Guanidine sulfateD₂ONo readily available public data
Benzamidine hydrochlorideDMSO-d₆7.50-7.85 (m, 5H, Ar-H), 9.10 (br s, 2H, -NH₂), 9.40 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
4-Morpholinecarboxamidine[1]CD₃CN45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C=N)[1]
Guanidine sulfateD₂O~159 (C=N)
Benzamidine hydrochlorideDMSO-d₆128.5 (Ar-CH), 129.0 (Ar-CH), 132.0 (Ar-C), 165.5 (C=N)

Table 3: Key IR Absorption Bands

CompoundSample Prep.Key Absorption Bands (cm⁻¹)
4-MorpholinecarboxamidineKBr PelletN-H stretching (approx. 3300-3500), C-N stretching (approx. 1650, amidine), C-O-C stretching (approx. 1115, ether)
Guanidine sulfateKBr PelletN-H stretching (broad, ~3000-3400), C=N stretching (~1660), SO₄²⁻ stretching (~1100)
Benzamidine hydrochlorideKBr PelletN-H stretching (~3100-3300), C=N stretching (~1670), Aromatic C-H and C=C stretching (~3000-3100 and ~1450-1600)

Note: The IR data for 4-Morpholinecarboxamidine is predicted based on characteristic functional group absorptions as specific experimental data was not found in the initial search.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of the analyte.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CD₃CN, D₂O, or DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.

    • Place the mixture into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Chemical Shift & Coupling Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Interpretation Structural Elucidation NMR_Analysis->Interpretation IR_Analysis->Interpretation

Caption: General workflow for NMR and IR spectroscopic analysis.

Compound_Comparison cluster_alternatives Alternative Compounds Target Morpholine-4-carboxamidine Hemisulfate FreeBase 4-Morpholinecarboxamidine (Free Base) Target->FreeBase Related (Data Proxy) Guanidine Guanidine Sulfate Target->Guanidine Structurally Similar (Amidine) Benzamidine Benzamidine HCl Target->Benzamidine Structurally Similar (Amidine)

Caption: Logical relationship of the analyzed compounds.

References

A Comparative Efficacy Analysis: Pyrazole-Carboxamidine Derivatives versus Morpholine-4-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of lead compounds is a critical step. This guide provides a comparative overview of the efficacy of two classes of compounds: pyrazole-carboxamidine derivatives and Morpholine-4-carboxamidine hemisulfate. While extensive research highlights the potent antifungal and anticancer activities of various pyrazole-carboxamidine analogues, a significant lack of publicly available data on the biological efficacy of this compound prevents a direct, data-driven comparison.

This guide will focus on the well-documented efficacy of pyrazole-carboxamidine derivatives, presenting experimental data, detailed protocols, and visualizations of their mechanisms of action. The absence of corresponding data for this compound will be noted throughout, underscoring a critical knowledge gap for this particular compound.

Pyrazole-Carboxamidine Derivatives: A Profile of Potent Bioactivity

Pyrazole-carboxamidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant efficacy in two primary therapeutic areas: as antifungal agents and as anticancer therapeutics.

Antifungal Efficacy

A prominent mechanism of antifungal action for pyrazole-carboxamidine derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts fungal respiration, leading to cell death.

Table 1: Antifungal Activity of Select Pyrazole-Carboxamidine Derivatives

CompoundTarget OrganismEfficacy (EC₅₀)Reference
SCU2028Rhizoctonia solani0.022 mg/L[1][3]
SCU3038Rhizoctonia solani0.016 mg/L (in vitro), 0.95 mg/L (in vivo)[4]
Compound E1Rhizoctonia solani1.1 µg/mL[5]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37 µg/mL[6][7][8]
Anticancer Efficacy

In the realm of oncology, pyrazole-carboxamidine derivatives have been investigated as inhibitors of various protein kinases and as agents that interact with DNA, leading to the suppression of cancer cell proliferation and induction of apoptosis.

Table 2: Anticancer Activity of Select Pyrazole-Carboxamidine Derivatives

CompoundTarget/MechanismCancer Cell Line(s)Efficacy (IC₅₀)Reference
Compound 10hPan-FGFR covalent inhibitorNCI-H520, SNU-16, KATO III19 nM, 59 nM, 73 nM[9]
Compound 8tFLT3, CDK2/4 inhibitorMV4-11 (Acute Myeloid Leukemia)1.22 nM[10]
pym-5DNA minor groove bindingHCT116, HepG2Similar to Iressa and Roscovitine[11]
Compound 8eTelomerase inhibitorMGC-803 (Gastric Cancer)1.02 µM[12]
Compounds 3e, 3fApoptosis inductionA549 (Lung Cancer)Growth suppression[13]
Compounds 3g, 3hAutophagy inductionA549 (Lung Cancer)Growth suppression[13]

This compound: An Undefined Efficacy Profile

In stark contrast to the extensive data available for pyrazole-carboxamidine derivatives, there is a notable absence of published scientific literature detailing the biological efficacy, mechanism of action, or experimental validation of this compound. While some sources suggest potential antimicrobial or enzyme inhibitory activities, these claims are not substantiated by experimental data.[4] The primary sources of information for this compound are chemical suppliers, which provide basic chemical properties but no performance data in biological systems.[][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of pyrazole-carboxamidine derivatives.

Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)

This protocol is adapted from studies evaluating the in vitro antifungal activity of pyrazole-carboxamidine derivatives against phytopathogenic fungi.[6][7][8]

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare a stock solution of 100 µg/mL.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.

  • Incorporation of Test Compounds: While the PDA medium is molten, add the stock solution of the test compounds to achieve a series of desired final concentrations. A control group should be prepared with the solvent alone.

  • Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C for a specified period, allowing for mycelial growth in the control group.

  • Data Collection: Measure the diameter of the mycelial growth in both the treatment and control plates.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the mycelial growth in the control group and T is the diameter in the treatment group. The EC₅₀ value is then determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-carboxamidine compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds on SDH activity.[9][18][19][20]

  • Sample Preparation: Prepare mitochondrial fractions or cell lysates from the target organism.

  • Reaction Mixture: Prepare a reaction buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT).

  • Inhibitor Addition: Add different concentrations of the test compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the sample containing SDH.

  • Kinetic Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer. The reduction of the electron acceptor by SDH leads to a color change.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for pyrazole-carboxamidine derivatives.

SDH_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III Disruption Disruption of Electron Transport Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production ATP_Depletion ATP Depletion Pyrazole_Carboxamidine Pyrazole- Carboxamidine Pyrazole_Carboxamidine->Inhibition Inhibition->Complex_II Inhibition Cell_Death Fungal Cell Death Disruption->Cell_Death ATP_Depletion->Cell_Death

Caption: Antifungal mechanism of pyrazole-carboxamidine via SDH inhibition.

Caption: Anticancer mechanisms of pyrazole-carboxamidine derivatives.

References

A Comparative Guide to the Purity Assessment of Commercially Available Morpholine-4-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. Morpholine-4-carboxamidine hemisulfate is a key reagent in various synthetic and medicinal chemistry applications. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of analytical methodologies and insights into potential impurities.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers. The stated purity of these products typically ranges from 95% to 98% or higher. It is crucial to note that the stated purity on a product label may not provide a complete picture of the impurity profile. Therefore, independent verification of purity is highly recommended.

Supplier CategoryStated Purity RangeSalt Form
Research Chemicals95% - 97%Hemisulfate[1][]
Fine Chemicals≥98%Hemisulfate
Potential Impurities

Understanding the potential impurities in commercially available this compound is critical for developing appropriate analytical methods for its quality control. Impurities can arise from the synthetic route or degradation. The synthesis of guanidines often involves the reaction of an amine (morpholine in this case) with a guanidinylating agent.

Potential Synthesis-Related Impurities:

  • Unreacted Morpholine: Residual starting material from the synthesis.

  • Guanidinylating Agent Byproducts: Impurities derived from the specific reagent used for guanidinylation.

  • Other Guanidine Derivatives: Side-products from the reaction, such as multiply-guanidinylated species or isomers.

Potential Degradation Products:

  • Hydrolysis Products: The guanidine group may be susceptible to hydrolysis under certain conditions, leading to the formation of urea derivatives.

  • Oxidative Degradation Products: Impurities formed due to exposure to air or oxidizing agents.

Recommended Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its impurities. A reversed-phase HPLC method is generally suitable for polar compounds like this compound.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Experimental Protocols

Below are suggested starting protocols for the purity assessment of this compound. Method optimization will be required for specific instrumentation and samples.

Table of Experimental Protocols

ExperimentMethodology
HPLC Purity Determination Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or heptafluorobutyric acid) may be necessary for good peak shape and retention. Flow Rate: 1.0 mL/min. Detection: UV at a low wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD) for compounds lacking a strong chromophore. Sample Preparation: Dissolve the sample in the initial mobile phase or a suitable solvent like water or methanol at a concentration of approximately 1 mg/mL.
LC-MS Impurity Identification LC Conditions: Utilize the HPLC method described above. MS Detector: Electrospray ionization (ESI) in positive ion mode is typically suitable for guanidine compounds. Data Analysis: Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights and fragmentation patterns for structural elucidation.
¹H NMR Analysis Solvent: D₂O or DMSO-d₆. Spectrometer: 400 MHz or higher for better resolution. Analysis: Integrate the peaks corresponding to the Morpholine-4-carboxamidine cation and compare them to the integrals of any impurity peaks. For quantitative analysis (qNMR), a certified internal standard with a known concentration must be used.
Data Presentation

The quantitative data obtained from the purity analysis should be summarized in a clear and concise table for easy comparison of different commercial lots or suppliers.

Example Data Summary Table

Supplier/Lot #Stated Purity (%)HPLC Purity (%) (Area Normalization)Number of Impurities DetectedMajor Impurity (%)
Supplier A / Lot 1239797.530.8
Supplier B / Lot 456≥9898.220.5
Supplier C / Lot 7899595.851.2

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Morpholine-4- carboxamidine hemisulfate Dissolution Dissolve in appropriate solvent (e.g., water, methanol) Sample->Dissolution HPLC HPLC Analysis (Purity Quantification) Dissolution->HPLC LCMS LC-MS Analysis (Impurity Identification) Dissolution->LCMS NMR NMR Analysis (Structural Confirmation) Dissolution->NMR Quantification Quantify Purity and Impurities HPLC->Quantification Identification Identify Impurity Structures LCMS->Identification NMR->Identification Comparison Compare Data from Different Suppliers Quantification->Comparison Identification->Comparison Report Generate Purity Report Comparison->Report

Caption: Workflow for purity assessment.

Logical Relationship of Purity Assessment Components

This diagram shows the relationship between the different components of a thorough purity analysis.

G Purity_Assessment Purity Assessment Chromatographic_Methods Chromatographic Methods Purity_Assessment->Chromatographic_Methods Spectroscopic_Methods Spectroscopic Methods Purity_Assessment->Spectroscopic_Methods Impurity_Profiling Impurity Profiling Chromatographic_Methods->Impurity_Profiling Separation Quantitative_Analysis Quantitative Analysis Chromatographic_Methods->Quantitative_Analysis Quantification Spectroscopic_Methods->Impurity_Profiling Identification Spectroscopic_Methods->Quantitative_Analysis qNMR G Morpholine_Carboxamidine Morpholine-4-carboxamidine Receptor Guanidino-Binding Receptor Morpholine_Carboxamidine->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Benchmarking the performance of Morpholine-4-carboxamidine hemisulfate in specific assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various inhibitors of Nitric Oxide Synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune responses.[][2] Consequently, the inhibition of NOS isoforms (nNOS, eNOS, and iNOS) is a significant area of research for therapeutic interventions in conditions associated with dysregulated NO production.[3][4]

This document will focus on the performance of well-characterized NOS inhibitors in specific assays, providing a framework for evaluating novel compounds like Morpholine-4-carboxamidine hemisulfate . While direct experimental data for this compound is not currently available in the public domain, its chemical structure, featuring a guanidine group, strongly suggests its potential as a competitive inhibitor of NOS, analogous to the enzyme's natural substrate, L-arginine.[5][6]

Performance Comparison of Selected Nitric Oxide Synthase Inhibitors

The inhibitory activity of various compounds against the three NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the performance of several well-established NOS inhibitors, providing a benchmark for the evaluation of new chemical entities.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity ProfileReference
L-NMMA 0.1 - 100.1 - 100.1 - 10Non-selective[7]
L-NAME ~0.015 (Ki)~0.039 (Ki)~4.4 (Ki)Non-selective[8]
Aminoguanidine Less potentLeast potentPotentSelective for iNOS[4][7]
1,1-Dimethylguanidine PotentPotentLess potentRelatively non-selective[7]
1H-Pyrazole-1-carboxamidine (PCA) 0.20.20.2Non-selective[6][9]
4-Methyl-PCA --2.4Preference for iNOS[6][9]
(2R)-2-Pyrrolidinecarboxamidine >100-fold less potent>100-fold less potent0.12Highly selective for iNOS[10]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols for Key Assays

The determination of NOS inhibitory activity is primarily achieved through in vitro enzyme activity assays. A common method involves measuring the production of nitric oxide or its stable byproducts, nitrite and nitrate.

Nitric Oxide Synthase Inhibition Assay (Griess Method)

This assay measures the accumulation of nitrite, a stable oxidation product of nitric oxide, in the reaction mixture.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test inhibitor (e.g., this compound)

  • Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified NOS enzyme, cofactors (NADPH, BH4, and calmodulin if required), and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding L-arginine to the reaction mixture.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution or by heat inactivation.

  • Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the nitrite standard solutions to determine the concentration of nitrite in each sample.

  • Calculate the percentage of inhibition for each concentration of the test inhibitor and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthase Signaling Pathway

The following diagram illustrates the general signaling pathway for nitric oxide synthesis.

Nitric Oxide Synthase Signaling Pathway cluster_activation Activation cluster_nos NOS Enzyme cluster_effects Downstream Effects CaM Ca2+/Calmodulin NOS NOS (nNOS, eNOS, iNOS) CaM->NOS Binds & Activates (nNOS, eNOS) Stimuli Various Stimuli (e.g., Shear Stress, Neurotransmitters) Stimuli->CaM Activates NADP NADP+ NOS->NADP L_Cit L-Citrulline NOS->L_Cit NO Nitric Oxide (NO) NOS->NO L_Arg L-Arginine L_Arg->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Inhibitor NOS Inhibitor (e.g., Morpholine-4- carboxamidine hemisulfate) Inhibitor->NOS Inhibits

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

Experimental Workflow for NOS Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing potential NOS inhibitors.

NOS Inhibitor Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_lead_optimization Lead Optimization Compound_Library Compound Library (including Morpholine-4- carboxamidine hemisulfate) Primary_Assay High-Throughput NOS Activity Assay (e.g., Griess Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response Validated Hits Selectivity_Assay Isoform Selectivity (nNOS, eNOS, iNOS) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action (e.g., Competitive, Non-competitive) Selectivity_Assay->Mechanism_Study SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Study->SAR_Studies Characterized Hits ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead Compound ADMET_Profiling->Optimized_Lead

Caption: Experimental workflow for NOS inhibitor screening.

Conclusion

While This compound remains a putative nitric oxide synthase inhibitor based on its chemical structure, a comprehensive evaluation of its performance requires direct experimental testing. The comparative data and experimental protocols provided in this guide offer a robust framework for such an investigation. By benchmarking its activity against known inhibitors like L-NAME, aminoguanidine, and others, researchers can accurately determine its potency, selectivity, and potential as a pharmacological tool or therapeutic agent. The provided diagrams of the NOS signaling pathway and a typical inhibitor screening workflow can further aid in the design and interpretation of these crucial experiments.

References

Morpholine-4-carboxamidine Hemisulfate: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available research exists for Morpholine-4-carboxamidine hemisulfate. Despite its availability from chemical suppliers as a biochemical for proteomics research and its synthesis for the study of carbon dioxide (CO2) absorption, specific quantitative performance data and detailed experimental protocols remain unpublished in peer-reviewed literature. This guide, therefore, provides a comparative analysis based on the known applications and limitations of its parent compound, morpholine, particularly in the context of CO2 capture, and discusses the broader potential of morpholine and guanidine derivatives in drug discovery, highlighting the current research vacuum for this specific hemisulfate salt.

Application in Carbon Dioxide Capture

While direct experimental data for this compound is unavailable, the parent compound, morpholine, has been investigated as a solvent for CO2 capture. This section compares the performance of morpholine with other commonly used amine-based solvents.

Performance Comparison of Amine-Based Solvents for CO2 Capture

The following table summarizes key performance indicators for morpholine and its alternatives in CO2 capture applications. It is important to note that the performance of this compound may differ from that of morpholine due to the presence of the carboxamidine group and its formulation as a hemisulfate salt.

SolventCO2 Loading Capacity (mol CO2/mol amine)Absorption RateThermal StabilityKey Limitations
Morpholine (MOR) ModerateHighMore stable than MEA, DEA, MDEA, and PZ[1][2]Higher volatility, potential for thermal degradation at high temperatures[1][2]
Monoethanolamine (MEA) Low to ModerateHighLower thermal stability, corrosive[1][3]High energy requirement for regeneration, oxidative and thermal degradation
Diethanolamine (DEA) ModerateModerateProne to degradationForms irreversible degradation products
Methyldiethanolamine (MDEA) HighLowGood thermal stabilitySlow reaction kinetics
Piperazine (PZ) HighVery HighGood thermal stabilityHigh volatility, potential for precipitation
Experimental Protocols for CO2 Capture Evaluation

A typical experimental setup for evaluating the CO2 absorption performance of an amine solution involves a solvent screening apparatus.

Objective: To determine the CO2 absorption rate and capacity of an amine-based solvent.

Apparatus:

  • Bench-scale batch reactors

  • Gas mixing system (for CO2 and N2)

  • Humidifier

  • Pressure sensors

  • Condenser

  • Data acquisition system

Procedure:

  • A known concentration and volume of the amine solution (e.g., morpholine in water) is prepared and placed into the batch reactor.

  • A simulated flue gas stream with a defined CO2 partial pressure is generated by mixing CO2 and N2, and then humidified.

  • The gas mixture is bubbled through the amine solution at a constant temperature and pressure.

  • The CO2 concentration in the outlet gas stream is continuously monitored using pressure sensors or a gas analyzer.

  • The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.

  • The CO2 loading capacity is determined by analyzing the CO2 content of the rich amine solution, often through a titration method.

  • The absorption rate is calculated from the change in CO2 concentration over time.

A vapor-liquid equilibrium (VLE) setup can also be used to determine the equilibrium solubility of CO2 in the solvent at various temperatures and pressures.[4]

CO2_Capture_Workflow cluster_absorption Absorption Section cluster_regeneration Regeneration Section FlueGas Flue Gas (CO2 + N2) Absorber Absorber Column FlueGas->Absorber RichAmine Rich Amine Solution Absorber->RichAmine CO2 Loaded TreatedGas Treated Gas (N2) Absorber->TreatedGas LeanAmine Lean Amine Solution LeanAmine->Absorber Stripper Stripper Column (Heated) RichAmine->Stripper PureCO2 Pure CO2 Stripper->PureCO2 CO2 Released RegeneratedAmine Regenerated (Lean) Amine Stripper->RegeneratedAmine RegeneratedAmine->LeanAmine Recycled

CO2 capture and regeneration workflow using an amine-based solvent.

Potential Pharmacological Applications

The morpholine ring is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] Its presence can enhance physicochemical properties, such as solubility and bioavailability, which are crucial for drug candidates targeting the central nervous system. Similarly, the guanidine group is a key feature in many biologically active compounds and therapeutic agents.[4] Guanidine derivatives have been explored for a wide range of pharmacological activities, including as enzyme inhibitors and anticancer agents.

Given that this compound contains both of these pharmacologically significant moieties, it holds theoretical potential in drug discovery. However, a thorough search of scientific literature reveals no published studies on its biological activity or its efficacy in any therapeutic area.

Pharmacophore_Concept cluster_drug_design Drug Design and Development Morpholine Morpholine Moiety LeadCompound Lead Compound (e.g., Morpholine-4-carboxamidine) Morpholine->LeadCompound Incorporation Guanidine Guanidine Group Guanidine->LeadCompound Incorporation BiologicalTarget Biological Target (Enzyme, Receptor, etc.) LeadCompound->BiologicalTarget Binding DrugProperties Improved Pharmacokinetics (Solubility, Permeability) LeadCompound->DrugProperties Contribution TherapeuticEffect Desired Therapeutic Effect BiologicalTarget->TherapeuticEffect Modulation leads to DrugProperties->TherapeuticEffect Enhances

Conceptual role of morpholine and guanidine moieties in drug design.

Limitations and Considerations

While specific limitations of this compound are undocumented, those of its parent compound, morpholine, are known and should be considered.

Thermal and Oxidative Degradation

In CO2 capture processes, amine-based solvents are subjected to high temperatures in the stripper for regeneration. Morpholine has demonstrated higher thermal stability than many common amines up to 150°C.[1][2] However, at temperatures of 175°C and above, significant degradation occurs, which increases with CO2 loading.[1][2] Thermal decomposition of morpholine can lead to the formation of various breakdown products, including organic acids like glycolic and acetic acids, which can increase corrosivity.

Toxicity

Morpholine is a skin and eye irritant. In animal studies, long-term exposure to morpholine has been shown to cause liver and kidney damage. While the acute toxicity is not high, repeated exposure can lead to organ injury. The toxicity profile of this compound has not been reported.

Conclusion

This compound is a commercially available compound with theoretical potential in both CO2 capture and pharmaceutical applications due to its morpholine and guanidine components. However, the striking absence of published experimental data on its performance and limitations in any application makes it impossible to provide a definitive comparison with existing alternatives.

For CO2 capture, its parent compound, morpholine, shows promise with high thermal stability but is limited by volatility and degradation at very high temperatures. In the realm of drug discovery, while its structural motifs are highly relevant, its biological activity remains unexplored.

Future research is essential to elucidate the properties of this compound and determine if its unique structure translates into superior performance in any of its potential applications. Until such data becomes available, its practical utility remains speculative. Researchers and drug development professionals should consider this significant data gap before incorporating this compound into their studies.

References

A Comparative Guide to the Use of Morpholine-4-carboxamidine Hemisulfate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidine moiety is a crucial step in the synthesis of a wide array of biologically active molecules and drug candidates. The selection of an appropriate guanylating agent is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and overall yield. This guide provides an objective comparison of Morpholine-4-carboxamidine hemisulfate with other common alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic applications.

Performance Overview of Guanylating Agents

Morpholine-4-carboxamidine, often used as its hemisulfate salt, is a reagent for the guanylation of primary and secondary amines. Its synthesis from readily available and cost-effective starting materials, O-methylisourea sulfate and morpholine, presents a potentially economical route to a useful building block. However, its performance must be weighed against other established guanylating agents.

This comparison focuses on Morpholine-4-carboxamidine and two widely used alternatives: N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. These alternatives, while often more expensive, are known for their high reactivity and broad applicability under mild conditions.

Quantitative Data Summary

The following tables provide a summary of the performance and cost of this compound and its alternatives.

Table 1: Performance Comparison of Guanylating Agents

ReagentSubstrateProductYield (%)Reaction Conditions
Morpholine-4-carboxamidine (from O-methylisourea sulfate and morpholine)4-Morpholine-carboxamidine94%[1]Two steps: 1) Reflux, 2) NaOH, ice cooling to RT
N,N′-Di-Boc-N′′-triflylguanidine 1,4-Butanediamine (primary amine)N,N′-di-Boc-protected guanidine98%[2]CH₂Cl₂, Et₃N, 0°C to RT, 12 h
Pyrrolidine (secondary amine)N,N′-di-Boc-protected guanidineHigh[2]CH₂Cl₂, Et₃N, RT, 24 h
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine**4-Bromophenethylamine (primary amine)Guanidinylated compound72%THF, RT, 24 h
7-azabenzonorbornadiene (secondary amine)Guanidine-substituted isoindole62%[3]CHCl₃, RT, 7 days

Table 2: Cost-Benefit Analysis of Guanylating Agents

Reagent/Starting MaterialSupplier ExamplePrice (USD)QuantityCost per Gram/mmol (USD)
This compound J&K Scientific281.3010 g28.13/g; 10.01/mmol
O-methylisourea hemisulfateSigma-Aldrich248.00100 g2.48/g; 0.31/mmol
MorpholineSigma-Aldrich58.05500 mL~0.12/mL
N,N′-Di-Boc-N′′-triflylguanidine Sigma-Aldrich---
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine**Sigma-Aldrich94.805 g18.96/g; 5.88/mmol
Sodium HydroxideFlinn Scientific9.81100 g~0.10/g

Note: Prices are subject to change and may vary between suppliers. The cost per mmol is calculated based on the listed price and molecular weight.

Experimental Protocols

Detailed methodologies for the synthesis of Morpholine-4-carboxamidine and for guanylation reactions using the alternative reagents are provided below.

Synthesis of 4-Morpholine-carboxamidine

This two-step protocol describes the synthesis of 4-Morpholine-carboxamidine from O-methylisourea sulfate and morpholine.[1]

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate

  • Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

  • Heat the mixture under reflux.

  • The methanol formed during the reaction is distilled off.

  • The product, 4-Morpholine-carboxamidinium sulfate, precipitates in nearly quantitative yield.

Step 2: Deprotonation to 4-Morpholine-carboxamidine

  • Prepare a solution of 15.0 g (42 mmol) of 4-Morpholine-carboxamidinium sulfate in 50 ml of water.

  • Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.

  • Add the sodium hydroxide solution dropwise to the 4-Morpholine-carboxamidinium sulfate solution under ice cooling.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic phases over sodium sulfate.

  • Evaporate the solvent to yield 4-Morpholine-carboxamidine as a colorless solid (Yield: 5.1 g, 94%).

Guanylation of a Primary Amine with N,N′-Di-Boc-N′′-triflylguanidine

This protocol is for the guanylation of 1,4-butanediamine.[2]

  • Prepare a solution of 1,4-butanediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N′-Di-Boc-N′′-triflylguanidine (2.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the di-Boc-protected guanidine (Yield: 98%).

Guanylation of a Secondary Amine with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes the guanylation of 7-azabenzonorbornadiene.[3]

  • Dissolve 7-azabenzonorbornadiene (0.175 mmol) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (0.158 mmol) in chloroform (1 mL).

  • Stir the reaction mixture at room temperature for 7 days.

  • Purify the reaction mixture by radial chromatography using dichloromethane to isolate the product as a white solid (Yield: 42 mg, 62%).

Visualizations

Experimental Workflow Comparison

G cluster_0 Synthesis of Morpholine-4-carboxamidine cluster_1 Guanylation with Alternative Reagent start_A O-methylisourea sulfate + Morpholine step1_A Reflux & Distill off MeOH start_A->step1_A intermediate_A 4-Morpholine-carboxamidinium sulfate step1_A->intermediate_A step2_A Deprotonation (NaOH) intermediate_A->step2_A product_A Morpholine-4-carboxamidine step2_A->product_A start_B Amine + Alternative Reagent step1_B Reaction under specified conditions (e.g., RT, base) start_B->step1_B product_B Guanidylated Product step1_B->product_B

Caption: Comparative experimental workflows.

Cost-Benefit Analysis Logic

G cluster_0 Cost-Benefit Analysis cluster_1 Morpholine-4-carboxamidine Synthesis cluster_2 Alternative Reagents reagent Choice of Guanylating Agent cost_A Lower Reagent Cost reagent->cost_A steps_A Multi-step Synthesis reagent->steps_A yield_A High Yield reagent->yield_A cost_B Higher Reagent Cost reagent->cost_B steps_B Single-step Guanylation reagent->steps_B yield_B Variable Yield reagent->yield_B decision Optimal Synthesis Strategy cost_A->decision steps_A->decision yield_A->decision cost_B->decision steps_B->decision yield_B->decision

Caption: Factors influencing the choice of guanylating agent.

Conclusion

The choice between synthesizing and using Morpholine-4-carboxamidine versus employing commercially available alternatives like N,N′-Di-Boc-N′′-triflylguanidine or N,N′-Di-Boc-1H-pyrazole-1-carboxamidine depends on a careful evaluation of several factors.

This compound proves to be a highly cost-effective option when considering the price of its starting materials. The synthesis protocol is straightforward and provides a high yield of the final product.[1] This makes it an attractive choice for large-scale synthesis where cost is a primary driver. However, it requires a two-step synthesis, which may add to labor and time costs.

Alternative reagents , such as N,N′-Di-Boc-N′′-triflylguanidine and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, offer the convenience of a one-step guanylation reaction and often proceed under very mild conditions with high efficiency for a broad range of substrates.[2] The primary drawback is their significantly higher cost. For small-scale synthesis, research applications, or when dealing with sensitive or complex substrates, the higher cost of these reagents may be justified by the time saved and the potential for higher yields and cleaner reactions.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, timeline, and the nature of the substrate. For cost-critical applications and large-scale production, the in-house synthesis of Morpholine-4-carboxamidine is a compelling strategy. For rapid, small-scale synthesis and for challenging substrates, the use of pre-activated, albeit more expensive, reagents is often the more practical approach.

References

Comparative Analysis of Morpholine-4-carboxamidine Hemisulfate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide addresses the topic of cross-reactivity for Morpholine-4-carboxamidine hemisulfate. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of this compound's specific biological activity and pharmacological targets.

At present, there are no published cross-reactivity studies for this compound. This is primarily because its specific biological target and mechanism of action have not been defined in the available literature. Cross-reactivity studies are designed to assess the interaction of a compound with targets other than its intended one. Without a known primary target, a scientifically valid cross-reactivity profile cannot be established.

Understanding the Compound

This compound is classified as a guanidine derivative containing a morpholine moiety. Guanidine and its derivatives are known to exhibit a broad range of biological activities, including but not limited to, antimicrobial and anticancer effects. Their mechanisms of action can be diverse, often involving interactions with cellular membranes, enzymes, or nucleic acids. The morpholine ring is a common feature in many bioactive compounds and is often introduced to improve pharmacological properties.

Despite the potential for biological activity suggested by its chemical structure, specific in-vitro or in-vivo studies detailing the efficacy, potency, or target engagement of this compound are not currently available in the public domain. Commercial suppliers list the compound for research purposes only, indicating a lack of established therapeutic or diagnostic applications.

The Challenge of a Comparative Analysis

The core requirement for a comparative guide is the existence of alternatives with similar functionalities. Given that the specific function of this compound is not established, identifying relevant comparators is not feasible. A meaningful comparison would necessitate data on parameters such as:

  • Target Binding Affinity (e.g., K_i, K_d): A measure of how strongly the compound binds to its molecular target.

  • In-vitro Potency (e.g., IC_50, EC_50): The concentration of the compound required to elicit a 50% effect in a cellular or biochemical assay.

  • Selectivity: A comparison of the compound's potency against its intended target versus other related or unrelated targets.

As this foundational data is absent for this compound, a data-driven comparison with other compounds is not possible at this time.

Future Directions

To enable a proper cross-reactivity and comparative analysis, the following experimental steps would be necessary:

  • Target Identification: The initial and most critical step is to identify the specific biological target(s) of this compound. This could be achieved through various screening methods, such as affinity chromatography, yeast two-hybrid screens, or computational target prediction followed by experimental validation.

  • Mechanism of Action Studies: Once a target is identified, studies should be conducted to elucidate how the compound interacts with the target and what downstream cellular effects this interaction produces.

The workflow for such a preliminary investigation is outlined below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Validation and Cross-Reactivity A Morpholine-4-carboxamidine hemisulfate B High-Throughput Screening (e.g., Phenotypic, Target-based) A->B C Affinity-based Methods (e.g., Affinity Chromatography) A->C D Computational Prediction (e.g., Molecular Docking) A->D E Identification of Potential Biological Target(s) B->E C->E D->E F Target Validation (e.g., Knockdown, Overexpression) E->F E->F G In-vitro Binding Assays (e.g., SPR, ITC) E->G H Selectivity Profiling (Panel of related targets) G->H I Identification of Off-Targets H->I

Caption: A conceptual workflow for identifying the biological target of this compound and subsequently enabling cross-reactivity studies.

Conclusion

A Comparative Guide to the Reactivity of Morpholine-4-carboxamidine Hemisulfate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of Morpholine-4-carboxamidine, focusing on their synthesis, chemical reactivity, and metabolic stability. The selection of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a candidate molecule. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a suitable carboxamidine-based scaffold.

Introduction to Morpholine-4-carboxamidine and Its Analogs

Morpholine-4-carboxamidine, a guanidine derivative, and its structural analogs are of significant interest in medicinal chemistry due to the versatile nature of the morpholine ring and the biological activity associated with the guanidine functional group. The morpholine moiety is often considered a "privileged structure" in drug discovery, valued for its favorable physicochemical and metabolic properties.[1] This guide will objectively compare Morpholine-4-carboxamidine with its key structural analogs where the morpholine ring is replaced by other common heterocyclic systems: piperidine, pyrrolidine, tetrahydropyran, and thiomorpholine.

Comparative Data Summary

The following tables summarize the key properties and reported activities of Morpholine-4-carboxamidine and its structural analogs.

Table 1: Heterocyclic Core Variations and Reported Activities

Heterocyclic CoreCore StructureCarboximidamide DerivativeMolecular FormulaReported Activity
MorpholineSix-membered ring with N and OMorpholine-4-carboximidamideC₅H₁₁N₃OEnzyme inhibition, pharmaceutical intermediate
PiperidineSix-membered ring with N onlyPiperidine-1-carboximidamideC₆H₁₃N₃Enzyme inhibition studies
PyrrolidineFive-membered ring with N onlyPyrrolidine-1-carboximidamideC₅H₁₁N₃Enzyme inhibition, tuberculosis research
TetrahydropyranSix-membered ring with O onlyTetrahydropyran-4-carboximidamideC₆H₁₂N₂OmTOR inhibitor analogue studies
ThiomorpholineSix-membered ring with N and SThiomorpholine-4-carboximidamideC₅H₁₁N₃SLimited data available, potential for various biological activities[2][3]

Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1Morpholine45.222.1
Analog-P1Piperidine18.554.1

Disclaimer: The data in Table 2 is representative and illustrates the typical trend of higher metabolic stability for morpholine analogs compared to piperidine analogs.[4] Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible and comparative analysis.

Synthesis of 4-Morpholinecarboxamidine

This protocol describes a two-step synthesis of the free base of the title compound.

Step 1: Synthesis of 4-Morpholinecarboxamidinium sulfate

  • Heat a mixture of one equivalent of O-methylisourea sulfate with two equivalents of morpholine under reflux.

  • Distill off the methanol formed during the reaction.

  • The product, 4-Morpholinecarboxamidinium sulfate, will precipitate in nearly quantitative yield.

Step 2: Deprotonation to 4-Morpholinecarboxamidine

  • Dissolve 15.0 g (42 mmol) of 4-Morpholinecarboxamidinium sulfate in 50 ml of water.

  • Add a solution of 3.4 g (85 mmol) of sodium hydroxide dissolved in 25 ml of water dropwise under ice cooling.

  • After warming to room temperature, extract the aqueous phase with diethyl ether.

  • Dry the organic phase over sodium sulfate and evaporate the solvent to yield the title compound.[1]

General Protocol for Determining Hydrolysis Rate Constants

This protocol can be used to compare the chemical stability of the different carboxamidine analogs under controlled pH and temperature.

Materials:

  • Stock solution of the test compound.

  • Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector.

Procedure:

  • Prepare reaction solutions by adding a small aliquot of the stock solution of the test compound to the buffered aqueous solutions to achieve a final concentration suitable for HPLC analysis.

  • Incubate the reaction solutions in a constant temperature bath.

  • At predetermined time intervals, withdraw aliquots from each reaction solution.

  • Quench the reaction immediately (e.g., by adding a strong acid or base, or by dilution with a cold organic solvent).

  • Analyze the concentration of the remaining parent compound in each aliquot by HPLC.

  • Plot the natural logarithm of the concentration of the parent compound versus time.

  • The observed first-order rate constant (k_obs) is the negative of the slope of this line.[5][6][7]

In Vitro Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of compounds, a key aspect of their reactivity in a biological context.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system solution.

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol).

Procedure:

  • In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.

  • Add the test compound to the microsome solution and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot to the quenching solution containing the internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[4]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Synthesis_Workflow start Starting Materials (e.g., O-methylisourea sulfate, Heterocycle) reaction Reaction (e.g., Reflux, Deprotonation) start->reaction product Carboxamidine Analog reaction->product purification Purification (e.g., Extraction, Crystallization) product->purification analysis Characterization (e.g., NMR, MS) purification->analysis

Caption: General workflow for the synthesis of carboxamidine analogs.

Reactivity_Comparison_Logic cluster_analogs Structural Analogs cluster_reactivity Reactivity Assessment Morpholine Morpholine-4-carboxamidine Chemical_Stability Chemical Stability (e.g., Hydrolysis Rate) Morpholine->Chemical_Stability Metabolic_Stability Metabolic Stability (e.g., Microsomal Assay) Morpholine->Metabolic_Stability Piperidine Piperidine-1-carboxamidine Piperidine->Chemical_Stability Piperidine->Metabolic_Stability Pyrrolidine Pyrrolidine-1-carboxamidine Pyrrolidine->Chemical_Stability Pyrrolidine->Metabolic_Stability Tetrahydropyran Tetrahydropyran-4-carboxamidine Tetrahydropyran->Chemical_Stability Tetrahydropyran->Metabolic_Stability Thiomorpholine Thiomorpholine-4-carboxamidine Thiomorpholine->Chemical_Stability Thiomorpholine->Metabolic_Stability Comparison Performance Comparison Chemical_Stability->Comparison Comparative Data Metabolic_Stability->Comparison Comparative Data

Caption: Logical framework for comparing the reactivity of structural analogs.

Conclusion

The choice of a heterocyclic scaffold for a carboxamidine derivative has a profound impact on its reactivity profile. Morpholine-containing compounds generally exhibit greater metabolic stability compared to their piperidine counterparts, which can be a desirable attribute in drug design. The reactivity of pyrrolidine, tetrahydropyran, and thiomorpholine analogs will be influenced by the electronic and steric properties of their respective rings. The experimental protocols provided in this guide offer a framework for a systematic and comparative evaluation of these important structural analogs, enabling researchers to select the optimal scaffold for their specific drug discovery program.

References

Safety Operating Guide

Proper Disposal of Morpholine-4-carboxamidine hemisulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Morpholine-4-carboxamidine hemisulfate as a hazardous waste. Proper disposal is crucial for laboratory safety and environmental protection.

The following guide provides a comprehensive procedure for the safe handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of the closely related chemical, Morpholine, and established best practices for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety goggles with side shields or a face shield

  • A laboratory coat

All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization: Based on available hazard information (H302, H312, H332), this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It should be treated as toxic hazardous waste. Due to its relation to Morpholine, it may also be flammable and corrosive.[1][3][4]

  • Containerization:

    • Use a designated, leak-proof, and compatible container for collecting the waste. High-density polyethylene (HDPE) containers are a suitable option.[1]

    • Ensure the container is in good condition and has a secure screw-on cap.

    • Do not mix this waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[1]

    • The label must include the full chemical name: "This compound " and its CAS Number: 17238-55-0 .[2][5]

    • Indicate the primary hazards: Toxic . It is also best practice to include Flammable and Corrosive as potential hazards.[1]

    • Note the accumulation start date (the date the first drop of waste is added to the container) on the label.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1]

    • The storage area should be secure, well-ventilated, and away from sources of ignition.[3][4]

    • Secondary containment should be used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with an accurate and complete description of the waste.[1]

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain.[1] This can lead to environmental contamination and damage to the sewer system.

  • DO NOT dispose of this chemical in the regular trash.[1]

Spill and Emergency Procedures

In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth.[6] Place the absorbed material into a suitable, labeled container for disposal.[6] Ventilate the area and ensure appropriate PPE is worn during cleanup. For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Characterize Waste: Hazardous (Toxic) B->C Start Disposal Process D Use Compatible, Labeled Container 'Hazardous Waste' 'this compound' Hazards: Toxic, Flammable, Corrosive Accumulation Start Date C->D E Store in Designated, Secure Area with Secondary Containment D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F Container Full or Ready for Disposal G Provide Complete Waste Information to EHS F->G H Waste collected by Licensed Hazardous Waste Contractor G->H P1 NO Drain Disposal P2 NO Regular Trash Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Morpholine-4-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Morpholine-4-carboxamidine hemisulfate. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its components, morpholine and guanidine derivatives, as well as available data for structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). It is also expected to cause skin and eye irritation based on data from its hydrobromide analogue.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof and conform to EN 166 or NIOSH standards. A face shield is required when there is a significant risk of splashes or powder dispersal.[1][3][4]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11mm are recommended for splash protection. For prolonged contact, gloves with a longer breakthrough time should be selected. Always inspect gloves for integrity before use and dispose of them after handling the chemical.
Body Protection Laboratory Coat or Chemical Protective SuitA standard laboratory coat should be worn for low-volume handling. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit is advised.[1]
Respiratory Protection NIOSH-approved RespiratorFor handling powders outside of a fume hood or where dust generation is likely, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, consider a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[5]

Exposure Limits for Constituent Components

Component Limit Type Value Issuing Agency
MorpholinePEL-TWA20 ppm (70 mg/m³) [skin]OSHA[6][7][8]
MorpholineREL-TWA20 ppm (70 mg/m³) [skin]NIOSH[7][8]
MorpholineREL-STEL30 ppm (105 mg/m³) [skin]NIOSH[7][8]
MorpholineTLV-TWA20 ppm (71 mg/m³) [skin]ACGIH[9][10]

There are no established occupational exposure limits for Guanidine hydrochloride.[5]

Operational Plan for Handling

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

    • Verify the accessibility and functionality of an emergency eyewash station and safety shower.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Handle this compound as a solid powder.

    • Avoid generating dust. Use spatulas or other appropriate tools for transferring the powder.

    • Keep containers tightly sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4]

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[5]

    • For larger spills, evacuate the area and alert the appropriate emergency response team.

    • Prevent the spilled material from entering drains or waterways.

Disposal Plan

Proper disposal is critical to prevent harm to personnel and the environment.

Waste Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound, including contaminated PPE, must be collected in a designated, labeled hazardous waste container.

    • CRITICAL: Do NOT mix guanidine-containing waste with bleach or strong acids. This can lead to the generation of highly toxic gases.[11][12]

  • Container Management:

    • Use chemically resistant containers for waste collection.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.[3]

Experimental Protocols (Cited)

While specific experimental protocols for this compound are not detailed in the safety literature, the handling and disposal procedures are derived from established protocols for similar hazardous chemicals. The core principles involve minimizing exposure through engineering controls (fume hoods), personal protective equipment, and diligent hygiene practices, followed by compliant waste disposal.

Visualized Workflows

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment eye_face Eye and Face Protection: - Safety Goggles - Face Shield (if splash/dust risk) risk_assessment->eye_face hand Hand Protection: - Nitrile Gloves (min. 0.11mm) risk_assessment->hand body Body Protection: - Lab Coat - Chemical Suit (for large quantities) risk_assessment->body respiratory Respiratory Protection: - Respirator (if dust/aerosol risk) risk_assessment->respiratory end_ppe Proceed with Handling eye_face->end_ppe hand->end_ppe body->end_ppe respiratory->end_ppe

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling_Disposal_Workflow cluster_workflow Handling and Disposal Workflow start Start: Chemical Handling preparation Preparation: - Work in Fume Hood - Verify Emergency Equipment - Don PPE start->preparation handling Handling: - Avoid Dust Generation - Keep Containers Closed preparation->handling spill Spill? handling->spill cleanup Spill Cleanup: - Sweep Solid Material - Place in Labeled Container spill->cleanup Yes waste_collection Waste Collection: - Segregate Waste - Use Labeled Hazardous Waste Container spill->waste_collection No cleanup->waste_collection disposal Disposal: - Use Licensed Contractor - Follow Regulations waste_collection->disposal warning CRITICAL: Do NOT mix with bleach or strong acids! waste_collection->warning end_workflow End of Process disposal->end_workflow

Caption: Step-by-step workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.